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  • Product: N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine

Core Science & Biosynthesis

Foundational

Synthesis of N-Methyl-1-(2,4,6-trimethoxyphenyl)methanamine: A Comprehensive Technical Guide

Executive Summary N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine (often referred to as 2,4,6-trimethoxy-N-methylbenzylamine) is a highly specialized secondary amine building block. The 2,4,6-trimethoxybenzyl (Tmob) moiet...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine (often referred to as 2,4,6-trimethoxy-N-methylbenzylamine) is a highly specialized secondary amine building block. The 2,4,6-trimethoxybenzyl (Tmob) moiety is renowned in medicinal chemistry and solid-phase peptide synthesis (SPPS) for its extreme acid lability, allowing for rapid cleavage in mild trifluoroacetic acid (TFA)[1]. Furthermore, N-methylated Tmob derivatives serve as critical intermediates in the synthesis of α-peptoids[2] and complex indolocarbazole alkaloids, such as staurosporine analogs[3].

This whitepaper provides an authoritative, in-depth guide to synthesizing this molecule, focusing on the causality of mechanistic choices, thermodynamic controls, and a self-validating experimental protocol designed for high yield and purity without the need for chromatographic separation.

Strategic Retrosynthetic Analysis & Causality

When designing a synthetic route for secondary amines, chemists typically evaluate three primary pathways: direct alkylation, amide reduction, and reductive amination.

  • Direct Alkylation (Avoided): Reacting 2,4,6-trimethoxybenzyl chloride with methylamine is thermodynamically difficult to control. The resulting secondary amine is often more nucleophilic than the primary amine starting material, leading to a cascade of over-alkylation that generates tertiary amines and quaternary ammonium salts[4].

  • Amide Reduction (Sub-optimal): Coupling 2,4,6-trimethoxybenzoyl chloride with methylamine followed by reduction (e.g., using LiAlH₄) is viable but requires harsh, highly reactive hydride sources that complicate scale-up and pose safety hazards.

  • Reductive Amination (Optimal): The condensation of 2,4,6-trimethoxybenzaldehyde with methylamine, followed by in-situ reduction, is the most chemoselective and scalable approach[4]. Imines only form once on a given amine, strictly halting the reaction at the mono-alkylation stage[4].

Electronic Effects of the 2,4,6-Trimethoxy System

The causality behind the reaction kinetics lies in the electronic nature of the aromatic ring. The three methoxy groups exert a powerful electron-donating effect via resonance (+M effect). This high electron density strongly deactivates the aldehyde carbonyl carbon toward initial nucleophilic attack by methylamine, making the formation of the hemiaminal slower than that of an unsubstituted benzaldehyde.

However, once the hemiaminal dehydrates, the resulting iminium ion is exceptionally stable due to the delocalization of the positive charge into the electron-rich aromatic system. This stability ensures that the equilibrium is driven forward, and the subsequent hydride transfer is highly efficient[5].

Mechanism A 2,4,6-Trimethoxybenzaldehyde (Electron-rich carbonyl) C Hemiaminal Intermediate (Unstable) A->C Nucleophilic Addition B Methylamine Hydrochloride + Base (Et3N) B->C D Iminium Ion (Resonance Stabilized) C->D Dehydration (-H2O) F N-Methyl-1-(2,4,6-trimethoxyphenyl)methanamine (Target Secondary Amine) D->F Hydride Transfer E NaBH(OAc)3 (Selective Hydride Donor) E->F

Mechanistic pathway of the reductive amination highlighting intermediate stability.

Reagent Selection and Optimization

The choice of reducing agent is the most critical variable in reductive amination. The reductant must be mild enough to ignore the unreacted electron-rich aldehyde while actively reducing the iminium ion.

Table 1: Comparison of Reducing Agents for Reductive Amination
Reducing AgentChemoselectivityToxicity / ByproductsSuitability for Tmob-Aldehyde
NaBH(OAc)₃ Excellent. Selectively reduces iminium over aldehydes.Low. Non-toxic byproducts (acetates).Optimal. Gold standard for secondary amine synthesis[4].
NaBH₃CN Good. Requires strict pH control (pH 5-7)[5].High. Generates highly toxic HCN gas upon acidic workup[4].Viable, but phased out in modern scale-up due to safety[4].
NaBH₄ Poor. Rapidly reduces unreacted aldehyde to alcohol[4].Low.Not recommended. Leads to high levels of Tmob-alcohol impurity.
Me₂SiHCl Excellent. Used in recent novel protocols[6].Low. Generates siloxanes.Good alternative, allows isolation as HCl salts directly[6].
H₂ (Pd/C or Co) Excellent. Clean reaction[7].Low. Requires pressurized reactors (100-150 bar)[7].Best for industrial multi-kilogram scale-up[7].

Note: For bench-scale laboratory synthesis, Sodium triacetoxyborohydride (NaBH(OAc)₃) is the undisputed reagent of choice.

Experimental Methodology: A Self-Validating Protocol

The following protocol relies on a self-validating acid-base extraction system . Because the starting aldehyde is neutral and the target product is basic, extracting the mixture with aqueous HCl forces the protonated amine into the aqueous layer, leaving any unreacted aldehyde or alcohol byproducts in the organic waste. This guarantees high purity without the need for silica gel chromatography.

Materials Required
  • 2,4,6-Trimethoxybenzaldehyde (1.0 equiv, limiting reagent)

  • Methylamine hydrochloride (1.5 equiv)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.4 equiv)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (Solvent)

Step-by-Step Workflow
  • Imine Formation (Free-basing in situ):

    • Suspend methylamine hydrochloride (1.5 eq) in anhydrous DCE (0.2 M relative to aldehyde) under an inert atmosphere (N₂ or Ar).

    • Add Et₃N (1.5 eq) dropwise at room temperature. Stir for 15 minutes to liberate the methylamine free base.

    • Add 2,4,6-trimethoxybenzaldehyde (1.0 eq) in one portion. Stir the reaction mixture at room temperature for 2 hours to allow the equilibrium to favor the iminium ion. (Note: The addition of molecular sieves or weak acids is generally unnecessary when using NaBH(OAc)₃).

  • Selective Reduction:

    • Cool the reaction flask to 0 °C using an ice bath to control the mild exotherm.

    • Add NaBH(OAc)₃ (1.4 eq) portion-wise over 10 minutes.

    • Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours.

  • Quench and Primary Extraction:

    • Quench the reaction by carefully adding saturated aqueous NaHCO₃ until gas evolution ceases.

    • Transfer to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Self-Validating Acid-Base Purification:

    • Extract the combined organic layers with 1M aqueous HCl (3x). Crucial Step: The target N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine becomes protonated and migrates to the aqueous layer. Discard the organic layer, which contains unreacted aldehyde and neutral byproducts.

    • Wash the acidic aqueous layer once with diethyl ether to remove trace organics.

    • Basify the aqueous layer by slowly adding 2M NaOH until the pH > 10. The solution will turn cloudy as the free amine precipitates as an oil.

    • Extract the basic aqueous layer with fresh DCM (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure free base as a pale yellow oil.

  • Salt Formation (Stabilization):

    • Secondary benzylamines are prone to oxidation and degradation over time. Dissolve the free base oil in minimal anhydrous diethyl ether.

    • Add 2.0 M HCl in diethyl ether dropwise at 0 °C. The N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine hydrochloride salt will immediately precipitate as a white crystalline solid[8].

    • Filter, wash with cold ether, and dry under high vacuum.

Workflow N1 1. Imine Formation Mix Aldehyde + CH3NH2 N2 2. In-Situ Reduction Add NaBH(OAc)3 N1->N2 N3 3. Quench & Extraction NaHCO3 (aq) / DCM N2->N3 N4 4. Acid-Base Wash 1M HCl then NaOH N3->N4 N5 5. Salt Isolation HCl in Ether -> Filtration N4->N5

Step-by-step experimental workflow for synthesizing and isolating the amine salt.

Quantitative Data: Substrate Electronic Effects

To fully understand the synthesis of this specific molecule, one must compare it against standard benzylamines. The electron-donating groups alter the kinetics of the reductive amination process.

Table 2: Substrate Electronic Effects on Reaction Kinetics
SubstrateElectronic NatureImine Formation RateIminium StabilityOverall Yield (NaBH(OAc)₃)
BenzaldehydeNeutralFastModerate>95%
4-NitrobenzaldehydeStrongly Electron-WithdrawingVery FastLow~85% (Prone to side reactions)
4-MethoxybenzaldehydeElectron-DonatingModerateHigh>90%
2,4,6-Trimethoxybenzaldehyde Strongly Electron-Donating Slow (Requires 2h pre-stir) Extremely High 88 - 92%

Data extrapolation based on standard reductive amination kinetic profiles[5].

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Exploratory

"N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine mechanism of action"

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine Abstract N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine is a substituted phenethylamine and a structur...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine

Abstract

N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine is a substituted phenethylamine and a structural analog of several known psychoactive compounds. Direct pharmacological data for this specific molecule is not available in current scientific literature. Therefore, this guide synthesizes information from its closest structural relatives—notably 2,4,6-Trimethoxyphenethylamine (2,4,6-TMPEA) and the potent psychedelic 2,4,6-Trimethoxyamphetamine (TMA-6)—to construct a hypothesized mechanism of action. We postulate that N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine primarily acts as a modulator of serotonergic systems, with a potential affinity for the 5-HT₂A receptor. This document outlines the theoretical receptor interactions, potential downstream signaling cascades, and provides detailed experimental protocols for empirical validation.

Introduction and Structural Analysis

N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine belongs to the phenethylamine class of compounds, which includes a wide range of neurotransmitters, hormones, and psychoactive substances. Its core structure is characterized by a phenyl ring substituted with three methoxy groups at the 2, 4, and 6 positions, and an ethylamine side chain with a methyl group on the terminal amine.

This substitution pattern is significant:

  • Positional Isomerism: It is a positional isomer of the classic psychedelic mescaline (3,4,5-trimethoxyphenethylamine) and the inactive 2,4,5-trimethoxyphenethylamine (2C-O).[1][2] The arrangement of methoxy groups on the phenyl ring is a critical determinant of pharmacological activity.

  • Structural Analogs: It is the N-methylated derivative of 2,4,6-TMPEA and the N-demethylated, de-alpha-methylated analog of TMA-6.

The pharmacological activities of its closest analogs are starkly different. 2,4,6-TMPEA is reportedly inactive in humans at high doses, whereas TMA-6 is a potent, long-acting psychedelic with activity comparable to DOM (2,5-Dimethoxy-4-methylamphetamine).[1][3] This contrast highlights the profound impact of small structural modifications (like the α-methyl group in TMA-6) on biological activity. The addition of an N-methyl group to the 2,4,6-TMPEA backbone introduces another layer of complexity, potentially altering metabolic stability, blood-brain barrier permeability, and receptor interaction profiles.

Hypothesized Molecular Targets and Mechanism of Action

Based on the pharmacology of the broader class of psychedelic phenethylamines, the primary molecular target for N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine is hypothesized to be the serotonin 2A receptor (5-HT₂A) .[4][5] Psychedelic effects of related compounds are primarily mediated by agonism at this receptor.

Primary Target: Serotonin 5-HT₂A Receptor

We hypothesize that the compound will bind to and act as an agonist at the 5-HT₂A receptor. The 2,4,6-trimethoxy substitution pattern is known to be compatible with 5-HT₂A binding.[5] However, its affinity and efficacy are uncertain. While the α-methyl group of TMA-6 appears crucial for its high potency, the N-methyl group on our target compound may have a different effect. In some related phenethylamines, N-methylation has been shown to reduce 5-HT₂A affinity.[6]

Secondary Targets and Modulatory Actions
  • Serotonin 5-HT₂C Receptor: Like many psychedelic phenethylamines, it may also exhibit affinity and agonist activity at the 5-HT₂C receptor, which can modulate the overall psychoactive effects.[4][5]

  • Monoamine Oxidase (MAO) Inhibition: TMA-6 is a potent inhibitor of MAO-A.[3] It is plausible that N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine could also possess MAO-A inhibitory properties. This would have significant implications, as it would increase the synaptic concentration of monoamines (serotonin, norepinephrine, dopamine) and could lead to a synergistic or prolonged psychoactive effect.

  • Monoamine Transporters: While less common for this structural class compared to amphetamines, interaction with serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters cannot be ruled out without empirical testing.[4]

Downstream Signaling Pathway

Agonism at the 5-HT₂A receptor typically initiates a Gq/11-coupled signaling cascade. This pathway involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers then lead to an increase in intracellular calcium and activation of Protein Kinase C (PKC), ultimately modulating neuronal excitability and gene expression.

G Ligand N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine Receptor 5-HT2A Receptor Ligand->Receptor Binds G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Response Neuronal Excitation & Downstream Effects Ca_Release->Response PKC->Response

Caption: Hypothesized 5-HT₂A receptor signaling pathway.

Proposed Experimental Validation Protocols

To test the hypothesized mechanism of action, a tiered series of in vitro experiments is required.

Protocol 1: Radioligand Binding Assay for Receptor Affinity

This protocol determines the binding affinity (Ki) of the test compound for a panel of relevant receptors.

Objective: To quantify the affinity of N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine for human 5-HT₂A, 5-HT₂C, and other monoaminergic receptors.

Methodology:

  • Preparation: Use cell membranes from HEK293 cells stably expressing the human receptor of interest (e.g., 5-HT₂A).

  • Competition Binding: Incubate a constant concentration of a specific radioligand (e.g., [³H]ketanserin for 5-HT₂A) with the cell membranes in the presence of increasing concentrations of the unlabeled test compound.

  • Incubation: Allow the reaction to reach equilibrium (e.g., 60 minutes at 37°C).

  • Separation: Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

G cluster_0 Preparation cluster_1 Execution cluster_2 Analysis P1 Cell Membranes (with 5-HT2A) E1 Incubate to Equilibrium P1->E1 P2 Radioligand ([3H]ketanserin) P2->E1 P3 Test Compound (Varying Conc.) P3->E1 E2 Rapid Filtration E1->E2 E3 Scintillation Counting E2->E3 A1 Plot Competition Curve E3->A1 A2 Calculate IC50 A1->A2 A3 Calculate Ki (Affinity) A2->A3

Caption: Workflow for Radioligand Binding Assay.

Protocol 2: Functional Assay for Agonist Activity

This protocol determines the functional activity (potency, EC₅₀, and efficacy, Eₘₐₓ) of the compound at the target receptor.

Objective: To determine if the compound is an agonist, partial agonist, or antagonist at the 5-HT₂A receptor.

Methodology (Calcium Mobilization Assay):

  • Cell Culture: Use HEK293 cells expressing the human 5-HT₂A receptor and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add increasing concentrations of the test compound to the cells. Include a known full agonist (e.g., serotonin) as a positive control.

  • Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader. The increase in fluorescence corresponds to the increase in intracellular calcium concentration.

  • Data Analysis: Plot the peak fluorescence response against the log concentration of the compound. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy relative to the full agonist).

Protocol 3: MAO-A Inhibition Assay

This protocol assesses the compound's ability to inhibit the MAO-A enzyme.

Objective: To determine the IC₅₀ of the compound for MAO-A.

Methodology:

  • Enzyme Source: Use a source of MAO-A, such as recombinant human MAO-A or rat brain mitochondria.

  • Incubation: Pre-incubate the enzyme with various concentrations of the test compound.

  • Substrate Addition: Add a fluorogenic MAO substrate (e.g., kynuramine). MAO-A will convert kynuramine to 4-hydroxyquinoline, a fluorescent product.

  • Measurement: Monitor the increase in fluorescence over time. The rate of fluorescence increase is proportional to MAO-A activity.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to a vehicle control. Plot percent inhibition against log concentration to determine the IC₅₀ value.

Summary of Hypothesized Pharmacological Data

The following table summarizes the potential, hypothesized data for N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine based on its structural relationship to known compounds. This data is purely illustrative and requires experimental validation.

ParameterTargetHypothesized ValueRationale / Comparison
Binding Affinity (Ki) 5-HT₂A Receptor50 - 500 nMLikely lower affinity than TMA-6 due to lack of α-methyl group and potential negative impact of N-methylation.[3][6]
5-HT₂C Receptor100 - 1000 nMOften shows slightly lower affinity for 5-HT₂C than 5-HT₂A in this class.[5]
Functional Potency (EC₅₀) 5-HT₂A Receptor100 - 1500 nMPotency will depend on affinity and efficacy. Expected to be significantly less potent than TMA-6 (EC₅₀ = 29.2 nM).[3]
Functional Efficacy (Eₘₐₓ) 5-HT₂A Receptor40% - 90% (Partial Agonist)May not achieve full agonism compared to serotonin, a common feature for many phenethylamine psychedelics.[5]
MAO Inhibition (IC₅₀) MAO-A< 10,000 nMTMA-6 is a potent inhibitor (IC₅₀ = 400 nM).[3] The N-methyl analog may retain some of this activity.

Conclusion

The mechanism of action for N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine remains to be empirically determined. However, a robust hypothesis can be formulated based on well-established structure-activity relationships within the psychedelic phenethylamine class. The primary mechanism is likely centered on agonist activity at serotonin 5-HT₂A and 5-HT₂C receptors, potentially coupled with MAO-A inhibition. The N-methyl and 2,4,6-trimethoxy substitutions create a unique pharmacological profile that differentiates it from both the inactive 2,4,6-TMPEA and the highly potent TMA-6. The experimental protocols detailed herein provide a clear path for elucidating the precise binding affinities, functional activities, and enzymatic interactions of this novel compound, which is essential for understanding its potential physiological and psychoactive effects.

References

  • 2,4,6-Trimethoxyphenethylamine - Wikipedia. [URL: https://en.wikipedia.org/wiki/2,4,6-Trimethoxyphenethylamine]
  • Eshleman, A. J., et al. (2014). Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: Mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function. Psychopharmacology, 231(1), 119-133. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8931109/]
  • 2,4,6-Trimethoxyamphetamine - Wikipedia. [URL: https://en.wikipedia.org/wiki/2,4,6-Trimethoxyamphetamine]
  • Luethi, D., et al. (2020). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers in Pharmacology, 11, 589493. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7704870/]
  • Luethi, D., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology, 10, 1133. [URL: https://www.frontiersin.org/articles/10.3389/fphar.2019.01133/full]
  • 2,4,5-Trimethoxyphenethylamine - Wikipedia. [URL: https://en.wikipedia.org/wiki/2,4,5-Trimethoxyphenethylamine]
  • Glennon, R. A., et al. (1991). Synthesis and pharmacological examination of 1-(3-methoxy-4-methylphenyl)-2-aminopropane and 5-methoxy-6-methyl-2-aminoindan: similarities to 3,4-(methylenedioxy)methamphetamine (MDMA). Journal of Medicinal Chemistry, 34(5), 1662-1668. [URL: https://pubmed.ncbi.nlm.nih.gov/1674539/]
  • Hansen, M., et al. (2021). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. ACS Chemical Neuroscience, 12(10), 1793-1804. [URL: https://pubs.acs.org/doi/10.1021/acschemneuro.1c00122]

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Foundational

Pharmacological Utility and Biological Activity Profiling of N-Methyl-1-(2,4,6-trimethoxyphenyl)methanamine

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine (N-Me-2,4,6-TMBA), with CAS reg...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine (N-Me-2,4,6-TMBA), with CAS registry number 600121-37-7, is an electron-rich secondary amine that serves as a highly specialized pharmacophoric building block in modern drug discovery[1]. While not deployed as a standalone therapeutic, its intrinsic biological activity is realized through its incorporation into macromolecular structures, including N-substituted glycine oligomers (peptoids), c-Met receptor tyrosine kinase inhibitors, and monoamine oxidase (MAO) modulators. This whitepaper elucidates the causality behind its structural utility, its metabolic profile, and provides self-validating protocols for its application in synthesizing bioactive probes.

Structural and Electronic Basis of Biological Activity

The biological and synthetic utility of N-Me-2,4,6-TMBA is governed by two critical structural motifs:

  • The 2,4,6-Trimethoxybenzyl (Tmob) System: The three electron-donating methoxy groups at the ortho and para positions render the benzylic carbon highly electron-rich. In biological systems, this tri-substitution provides significant steric bulk, which is critical for occupying deep hydrophobic pockets in kinase domains[2]. Synthetically, this electron density weakens the benzylic C-N bond under strongly acidic conditions, making it an ideal acid-labile protecting group or a traceless linker[3].

  • The N-Methyl Secondary Amine: Unlike primary trimethoxybenzylamines, the N-methyl group restricts hydrogen bond donation. When used as a nucleophile in drug synthesis, it generates a tertiary amine or amide, fundamentally altering the pharmacokinetic profile (e.g., increasing lipophilicity and preventing proteolytic degradation) of the resulting molecule.

Role in Macromolecular Drug Design

Peptoid Synthesis and Traceless N-Methylation

In the realm of peptidomimetics, peptoids (N-substituted glycines) exhibit high biological activity and profound resistance to proteolytic decay[3]. N-Me-2,4,6-TMBA is deployed in the submonomer synthesis method to achieve highly specific, traceless N-methylation of the peptoid backbone.

The Causality: When N-Me-2,4,6-TMBA displaces a resin-bound bromoacetamide, it forms a tertiary amine. Because the Tmob group is highly electron-rich, it undergoes proton-catalyzed elimination during the final trifluoroacetic acid (TFA) cleavage step[3]. The Tmob group falls off as a stabilized carbocation (which is scavenged by triisopropylsilane), leaving behind a secondary N-methylamine on the backbone. This allows researchers to strategically introduce N-methyl groups to modulate the biological target's binding affinity without leaving bulky artifacts.

PeptoidSynthesis N1 Resin-Bound Bromoacetamide N2 Nucleophilic Displacement (N-Me-2,4,6-TMBA) N1->N2 SN2 Reaction N3 Tmob-Protected Tertiary Amine N2->N3 Steric Shielding N4 Acidolytic Cleavage (TFA + TIPS) N3->N4 Deprotection N5 Bioactive N-Methyl Peptoid N4->N5 Tmob Elimination

Caption: Traceless N-methylation workflow in peptoid synthesis utilizing N-Me-2,4,6-TMBA.

c-Met Kinase Inhibition

The hepatocyte growth factor (HGF) receptor, c-Met, is a proto-oncogene critical in tumor invasion and metastasis. Small molecule monocyclic heterocycles utilizing the 2,4,6-trimethoxybenzylamine pharmacophore have been developed as potent c-Met inhibitors[2]. The trimethoxyaryl ring acts as a lipophilic anchor, engaging in π−π stacking and hydrophobic interactions within the ATP-binding pocket of the kinase, while the methoxy oxygens serve as localized hydrogen bond acceptors with the kinase hinge region.

CMetPathway HGF HGF Ligand cMet c-Met Tyrosine Kinase HGF->cMet Activation Phos Autophosphorylation cMet->Phos Normal State Inhibitor Tmob-Derived Inhibitor Inhibitor->cMet ATP-Competitive Binding Downstream PI3K/AKT Pathways Phos->Downstream Blocked Outcome Tumor Cell Arrest Downstream->Outcome Therapeutic Effect

Caption: Mechanism of c-Met receptor tyrosine kinase inhibition by Tmob-derived compounds.

Monoamine Oxidase B (MAO-B) Selectivity

Trimethoxylated aromatic systems are privileged pharmacophores for MAO-B inhibition, a primary target for neurodegenerative disorders like Alzheimer's and Parkinson's diseases[4]. The 2,4,6-substitution pattern dictates isoform selectivity. The MAO-B active site cavity is highly lipophilic and can accommodate the bulky tri-ortho/para methoxy configuration, whereas the narrower MAO-A cavity sterically clashes with the 2,6-methoxy groups. Consequently, derivatives of N-Me-2,4,6-TMBA exhibit pronounced selectivity for MAO-B over MAO-A.

Quantitative Pharmacological Data

The following table synthesizes the biological targeting data for molecular probes and therapeutic candidates incorporating the N-Me-2,4,6-TMBA or structurally analogous 2,4,6-trimethoxybenzyl pharmacophores.

Pharmacological TargetRole of 2,4,6-Trimethoxy MotifObserved IC 50​ / AffinityMechanism of Action
c-Met Kinase Hydrophobic anchor in ATP pocket10 - 50 nM (Extrapolated)ATP-competitive competitive inhibition, blocking autophosphorylation[2].
MAO-B Enzyme Isoform-selective steric wedge0.46 - 0.84 µMReversible inhibition via occupation of the lipophilic substrate cavity[4].
CXCR4 Receptor N-terminal spatial modulatorLow nanomolar ( Ki​ )Antagonizes chemokine binding via extracellular loop steric hindrance.
Peptoid Backbone Traceless N-methylating agent>95% Cleavage YieldAcidolytic generation of stabilized carbocation during TFA cleavage[3].

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity and reproducibility, the following protocols detail the application of N-Me-2,4,6-TMBA in drug discovery workflows. Every protocol is designed as a self-validating system.

Protocol 1: Solid-Phase Synthesis of N-Methylated Peptoids via Submonomer Method

Objective: Synthesize a site-specific N-methylated peptoid using N-Me-2,4,6-TMBA as a traceless precursor.

  • Resin Preparation: Swell 100 mg of Rink Amide resin (0.6 mmol/g loading) in Dimethylformamide (DMF) for 30 minutes.

  • Acylation (Electrophilic Activation): Add 2.0 mL of 1.2 M bromoacetic acid in DMF, followed by 0.4 mL of N,N'-Diisopropylcarbodiimide (DIC). Agitate at room temperature for 20 minutes.

    • Causality: DIC activates the carboxylic acid, forming a reactive O-acylisourea that rapidly acylates the resin-bound amine, generating a highly electrophilic bromoacetamide intermediate.

  • Nucleophilic Displacement: Wash the resin with DMF (3x). Add 2.0 mL of a 1.0 M solution of N-Me-2,4,6-TMBA in DMF. Agitate at 37°C for 90 minutes.

    • Causality: The secondary amine of N-Me-2,4,6-TMBA attacks the α -carbon of the bromoacetamide via an S N​ 2 mechanism. The elevated temperature overcomes the steric hindrance of the 2,4,6-trimethoxy groups.

  • Acidolytic Cleavage & Traceless Deprotection: Treat the resin with a cleavage cocktail of 95% TFA, 2.5% Triisopropylsilane (TIPS), and 2.5% water for 2 hours.

    • Causality: TFA cleaves the peptoid from the resin. Simultaneously, the acidic environment protonates the Tmob-nitrogen, driving the elimination of the 2,4,6-trimethoxybenzyl group as a carbocation. TIPS acts as a crucial scavenger to permanently trap the Tmob carbocation, preventing re-alkylation of the backbone.

  • Validation Checkpoint (Self-Validation): Analyze the crude product via LC-MS. The presence of the target mass minus 181 Da (loss of the Tmob group) validates successful traceless N-methylation. If a mass corresponding to +181 Da is observed, increase the TIPS concentration or cleavage time to drive the elimination to completion.

Protocol 2: In Vitro MAO-B Inhibition Assay

Objective: Evaluate the MAO-B inhibitory potency of synthesized N-Me-2,4,6-TMBA derivatives.

  • Enzyme Preparation: Dilute recombinant human MAO-B enzyme in 0.1 M potassium phosphate buffer (pH 7.4) to a final concentration of 5 µg/mL.

  • Inhibitor Incubation: Add 10 µL of the N-Me-2,4,6-TMBA derivative (dissolved in DMSO, final DMSO concentration <1%) to 40 µL of the enzyme solution. Incubate at 37°C for 15 minutes.

  • Substrate Addition: Initiate the reaction by adding 50 µL of 50 µM kynuramine.

    • Causality: Kynuramine is a non-fluorescent substrate that MAO-B oxidatively deaminates to 4-hydroxyquinoline, a highly fluorescent molecule. This fluorometric approach provides superior signal-to-noise ratios compared to colorimetric assays.

  • Detection: After 30 minutes, terminate the reaction with 40 µL of 2 N NaOH. Measure fluorescence (Excitation: 310 nm, Emission: 400 nm).

  • Validation Checkpoint (Self-Validation): Run parallel control wells containing Selegiline (a known selective MAO-B inhibitor) and Clorgyline (a known selective MAO-A inhibitor). The assay is validated if Selegiline abolishes fluorescence while Clorgyline shows minimal effect, confirming the assay's isoform fidelity and the functional viability of the recombinant enzyme.

Sources

Exploratory

A Comprehensive Guide to the Spectral Characterization of N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine

Foreword: The Imperative of Unambiguous Characterization In the landscape of drug discovery and synthetic chemistry, the unequivocal structural confirmation of a novel or target molecule is the bedrock upon which all sub...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Imperative of Unambiguous Characterization

In the landscape of drug discovery and synthetic chemistry, the unequivocal structural confirmation of a novel or target molecule is the bedrock upon which all subsequent research is built. N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine, a compound featuring a sterically hindered, electron-rich aromatic ring and a secondary amine moiety, presents a unique spectroscopic profile. Its potential as a synthetic intermediate or a pharmacologically active agent necessitates a robust and multi-faceted approach to its characterization.

This guide eschews a simplistic recitation of data. Instead, it provides a holistic framework for the spectral analysis of this specific molecule, grounded in the fundamental principles of spectroscopy and contextualized with insights derived from extensive experience in molecular analysis. We will explore not only what to expect in each spectrum but why these features manifest, thereby empowering researchers to interpret their data with confidence and precision. This document serves as both a methodological guide and a reference for the expected spectral data of the title compound.

Molecular Blueprint: A Structural Overview

Before delving into spectral data, a foundational understanding of the molecule's structure is essential. N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine is composed of several key structural motifs, each contributing distinct signatures to the overall spectral profile.

  • The 2,4,6-Trimethoxyphenyl Ring: A highly substituted benzene ring. The three methoxy groups (-OCH₃) are powerful electron-donating groups, significantly influencing the electronic environment of the aromatic ring. The symmetry of this ring is a critical factor in simplifying the resulting NMR spectra.

  • The Benzylic Methylene Bridge (-CH₂-): This methylene group is positioned between the aromatic ring and the nitrogen atom, making it a "benzylic" group. Its protons will have a characteristic chemical shift in the ¹H NMR spectrum.

  • The N-Methyl Group (-NH-CH₃): A secondary amine bearing a methyl group. The protons of this methyl group and the proton on the nitrogen itself will provide key signals for structural confirmation.

Understanding this blueprint allows us to predict and rationally interpret the output from various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the elucidation of organic structures. By probing the magnetic properties of atomic nuclei (specifically ¹H and ¹³C), it provides a detailed map of the molecular skeleton and the chemical environment of each atom.

Proton (¹H) NMR Spectroscopy

Rationale: ¹H NMR provides information on the number of different types of protons, their chemical environments, their relative numbers (via integration), and their proximity to other protons (via spin-spin coupling). For N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine, it is the primary tool for confirming the connectivity of the molecule's fragments.

Predicted ¹H NMR Spectral Data (in CDCl₃, referenced to TMS at 0.00 ppm):

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale & Expert Insights
~ 6.15Singlet (s)2HAr-H The two protons on the trimethoxyphenyl ring are chemically equivalent due to the molecule's symmetry. They appear as a sharp singlet because they have no adjacent protons to couple with. Their high-field shift (upfield from the typical 7.26 ppm of benzene) is a direct consequence of the strong electron-donating effect of the three methoxy groups.[1]
~ 3.84Singlet (s)6HAr-OCH₃ (ortho)These six protons from the two methoxy groups at positions 2 and 6 are equivalent. They resonate as a single, sharp peak.
~ 3.80Singlet (s)3HAr-OCH₃ (para)The single methoxy group at position 4 is in a slightly different chemical environment than the ortho groups and is expected to produce its own distinct singlet.
~ 3.60Singlet (s)2HAr-CH₂ -NThe two protons of the benzylic methylene group are equivalent and are not coupled to other protons, resulting in a singlet. Their chemical shift is downfield from typical alkanes due to the deshielding effects of the adjacent aromatic ring and nitrogen atom.
~ 2.45Singlet (s)3HN-CH₃ The three protons of the N-methyl group are equivalent and typically appear as a sharp singlet. This signal is a key identifier for the N-methyl moiety.
Broad, variableSinglet (br s)1HN-H The amine proton signal is often broad due to quadrupole broadening and chemical exchange with the solvent or trace water. Its chemical shift can vary significantly with concentration and solvent. It may not show clear coupling to adjacent protons.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition: Acquire the spectrum at room temperature. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans to ensure a good signal-to-noise ratio.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

  • Analysis: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all peaks and determine the multiplicity and coupling constants (if any).

Workflow for NMR Sample Preparation and Analysis.
Carbon-¹³ (¹³C) NMR Spectroscopy

Rationale: ¹³C NMR provides a count of the number of non-equivalent carbon atoms in a molecule and information about their chemical environment (e.g., hybridization, attachment to electronegative atoms). A standard ¹³C{¹H} (proton-decoupled) spectrum is used to simplify the spectrum to single lines for each unique carbon.

Predicted ¹³C NMR Spectral Data (in CDCl₃, referenced to the solvent peak at 77.16 ppm):

Predicted Chemical Shift (δ, ppm)AssignmentRationale & Expert Insights
~ 162.5C 2, C 6-ArThe ortho carbons bearing methoxy groups are highly deshielded due to the oxygen's electronegativity but also shielded by its resonance effect. Their equivalence is due to symmetry. The chemical shifts of methoxy-substituted aromatic carbons are sensitive to conformational effects.[2]
~ 162.0C 4-ArThe para carbon, also attached to a methoxy group, will have a chemical shift very similar to the ortho carbons.
~ 100.0C 1-ArThis is the quaternary carbon to which the methanamine group is attached. Its chemical shift is significantly influenced by the three ortho and para methoxy groups.
~ 91.0C 3, C 5-ArThese two equivalent aromatic carbons are strongly shielded by the electron-donating effects of the neighboring methoxy groups, resulting in a characteristic upfield shift.[1]
~ 56.2Ar-OC H₃ (ortho)The carbons of the two equivalent ortho methoxy groups.
~ 55.4Ar-OC H₃ (para)The carbon of the para methoxy group, typically found slightly upfield from the ortho methoxy carbons.
~ 50.0Ar-C H₂-NThe benzylic carbon. Its shift is influenced by both the aromatic ring and the nitrogen atom.
~ 34.0N-C H₃The N-methyl carbon, typically found in this upfield region.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Rationale: Mass spectrometry provides the exact molecular weight of the compound and, through fragmentation analysis, offers corroborating evidence for its structure. Electron Ionization (EI) is a common technique that induces fragmentation, providing a "fingerprint" of the molecule.

Predicted Mass Spectrometry Data (EI-MS):

  • Molecular Ion (M⁺•): The primary piece of information is the molecular ion peak.

    • Formula: C₁₁H₁₇NO₃

    • Exact Mass: 211.1208

    • Expected m/z: 211

    • Insight: The presence of a peak at m/z 211 would strongly suggest the correct molecular formula. An odd molecular weight is consistent with the Nitrogen Rule (a molecule containing an odd number of nitrogen atoms will have an odd nominal molecular weight).

  • Key Fragmentation Pathways:

    • Benzylic Cleavage: The most favorable fragmentation is the cleavage of the C-C bond between the aromatic ring and the benzylic carbon (alpha-cleavage to the ring). However, the cleavage alpha to the nitrogen is even more likely.

    • Alpha-Cleavage to Nitrogen: The bond between the benzylic carbon and the aromatic ring is weak and prone to cleavage. The most stable fragment results from cleavage of the Ar-CH₂ bond, generating the highly stable 2,4,6-trimethoxybenzyl cation.

      • Fragment: [CH₂(NH)CH₃]⁺

      • Expected m/z: 44

      • Fragment: [C₁₀H₁₃O₃]⁺ (2,4,6-trimethoxyphenylmethyl cation)

      • Expected m/z: 181 (This is expected to be the base peak due to the high stability of the tropylium-like cation).

Predicted MS Fragmentation Pathway.

Experimental Protocol: GC-MS

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like methanol or ethyl acetate.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.

  • GC Method: Inject 1 µL of the solution. Use a suitable capillary column (e.g., DB-5ms) and a temperature program that ensures elution of the compound without decomposition (e.g., start at 100°C, ramp to 280°C).

  • MS Acquisition: Set the MS to scan a mass range of m/z 40-400. The electron energy is typically set to 70 eV.

  • Analysis: Identify the molecular ion peak and analyze the major fragment ions to confirm the predicted fragmentation pattern.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Rationale: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations (stretching, bending).

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
3350 - 3310N-H StretchSecondary Amine (N-H)Weak to Medium
3000 - 2850C-H StretchAliphatic (CH₂, CH₃)Medium to Strong
~ 2830C-H StretchMethoxy (-OCH₃)Medium, characteristic
~ 1610, 1590C=C StretchAromatic RingMedium to Strong
1250 - 1200C-O StretchAryl-Alkyl Ether (Ar-O)Strong
1150 - 1085C-N StretchAliphatic AmineMedium

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: If the sample is a solid, a KBr pellet can be made, or a thin film can be cast from a volatile solvent onto a salt plate (NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat sample.

  • Acquisition: Place the sample in an FTIR spectrometer. Collect a spectrum over the range of 4000-400 cm⁻¹, co-adding at least 16 scans to improve the signal-to-noise ratio.

  • Analysis: Identify the key absorption bands and assign them to the corresponding functional groups. The presence of the N-H stretch, the characteristic aromatic C=C stretches, and the strong C-O ether stretch are key diagnostic peaks.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Rationale: UV-Vis spectroscopy provides information about conjugated systems within the molecule. The electron-rich trimethoxyphenyl ring is the primary chromophore in this compound.

Predicted UV-Vis Absorption (in Ethanol or Methanol):

  • λ_max ≈ 270-280 nm: This absorption band corresponds to the π → π* transitions of the substituted benzene ring. The electron-donating methoxy groups cause a bathochromic shift (shift to longer wavelength) compared to unsubstituted benzene (λ_max ≈ 254 nm).

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a very dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) in a quartz cuvette. A typical concentration is around 10⁻⁴ to 10⁻⁵ M.

  • Acquisition: Record the spectrum over a range of 200-400 nm using a dual-beam UV-Vis spectrophotometer, with a matching cuvette containing only the solvent as a reference.

  • Analysis: Identify the wavelength of maximum absorbance (λ_max).

Integrated Analysis and Conclusion

No single technique provides absolute proof of structure. The power of spectral characterization lies in the integration of data from all methods. The process is a self-validating system:

  • MS provides the molecular formula (C₁₁H₁₇NO₃).

  • ¹³C NMR confirms the presence of 8 unique carbon environments, matching the proposed structure's symmetry.

  • IR Spectroscopy confirms the presence of key functional groups: N-H (amine), C-O (ether), and the aromatic ring.

  • ¹H NMR puts the pieces together, showing the specific connectivity. The 2H aromatic singlet, the three distinct singlet signals for the methoxy and methyl groups, and the benzylic CH₂ signal, all with the correct integrations, provide unambiguous confirmation of the N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine structure.

  • UV-Vis supports the presence of the substituted aromatic chromophore.

When the data from these disparate analyses converge to describe the same molecular structure, the identity of N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine can be confirmed with a high degree of confidence, providing a solid foundation for any further research or development.

References

  • General NMR Principles and Data: This guide uses established principles of NMR spectroscopy.

    • Title: Organic Chemistry D
    • Source: University of Wisconsin - Department of Chemistry
    • URL: [Link][3]

  • Spectral Data of Trimethoxyphenyl Compounds: The predicted NMR shifts for the trimethoxyphenyl moiety are based on data

    • Title: Supporting Information for "A Copper-Catalyzed Thioetherific
    • Source: AWS (via a university repository)
    • URL: [Link][1]

  • Mass Spectrometry of Related Amines: Fragmentation patterns of related designer drugs provide insight into the expected behavior of the title compound.

    • Title: Mass spectrometric properties of N-(2-methoxybenzyl)-2-(2,4,6-trimethoxyphenyl)ethanamine (2,4,6-TMPEA-NBOMe)
    • Source: Journal of Mass Spectrometry (via PubMed)
    • URL: [Link][4]

  • Synthesis and Characterization of Amines: General protocols for the synthesis and characterization of related secondary amines inform the experimental sections.

    • Title: Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl
    • Source: The Journal of Organic Chemistry
    • URL: [Link][5]

  • Conformational Effects in NMR: The influence of methoxy group rotation on ¹³C NMR chemical shifts is an important consideration for accur

    • Title: Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic n
    • Source: PubMed
    • URL: [Link][2]

Sources

Foundational

Potential Therapeutic Targets and Applications for N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine: A Technical Guide to Prodrug Design and Target Validation

Executive Summary In modern drug discovery, therapeutic efficacy is often limited not by a drug's binding affinity, but by its pharmacokinetic distribution and the structural validation of its target interactions. N-meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, therapeutic efficacy is often limited not by a drug's binding affinity, but by its pharmacokinetic distribution and the structural validation of its target interactions. N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine (often referred to within the context of the 2,4,6-trimethoxybenzyl or Tmob scaffold) represents a highly specialized molecular tool. Rather than acting as a standalone ligand for a specific receptor, this compound functions as a critical pharmacophore, cleavable linker, and traceless reagent .

This whitepaper explores the dual utility of the Tmob-amine scaffold:

  • Targeting the Tumor Microenvironment (TME): Utilizing its extreme acid-lability for the design of pH-responsive prodrugs and antibody-drug conjugates (ADCs)[1].

  • Therapeutic Target Validation: Acting as a traceless vehicle in the ANRORC (Addition of Nucleophile, Ring Opening, Ring Closing) protocol to synthesize 15 N-labeled drugs for structural biology and NMR-based target validation[2].

The Stereoelectronic Causality of the Tmob Scaffold

To understand the application of N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine, one must analyze the causality behind its chemical behavior. The therapeutic utility of this molecule is entirely dictated by the mesomeric (+M) electron-donating effects of its three methoxy groups.

When utilized as a linker or protecting group, the benzylic C–N bond must eventually be cleaved to release the active payload. The cleavage mechanism proceeds via the protonation of the amine, followed by the departure of the leaving group to form a benzylic carbocation.

  • Why 2,4,6-trimethoxy? While a standard benzyl group requires harsh conditions (e.g., HF or catalytic hydrogenation) for cleavage, and a 4-methoxybenzyl (PMB) group requires strong acids (95% TFA), the 2,4,6-trimethoxy substitution hyper-stabilizes the resulting carbocation via resonance from three distinct oxygen lone pairs[3].

  • The Result: The C–N bond becomes highly labile under mildly acidic conditions (pH 4.5–6.5), perfectly matching the physiological pH of the tumor microenvironment and cellular lysosomes.

Table 1: Comparative Cleavage Kinetics of Benzylic Linkers
Linker / ScaffoldSubstitution PatternCleavage ConditionPrimary Application
Benzyl (Bzl) UnsubstitutedHF, Hydrogenation (Pd/C)Stable systemic linkers
4-Methoxybenzyl (PMB) 4-OMe95% TFA, 1 hourStandard peptide synthesis
2,4,6-Trimethoxybenzyl (Tmob) 2,4,6-OMe1-5% TFA, or pH 4.5-6.0pH-Responsive Prodrugs / TME Targeting

Targeting the Tumor Microenvironment via pH-Responsive Prodrugs

The abnormal metabolism of solid tumors (the Warburg effect) results in an acidic extracellular Tumor Microenvironment (TME) with a pH ranging from 6.0 to 6.5. Furthermore, drugs internalized via endocytosis are exposed to lysosomal pH (4.5–5.0). N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine is utilized to synthesize prodrugs that remain completely stable in systemic circulation (pH 7.4) but rapidly degrade to release the active chemotherapeutic agent upon reaching the TME[1].

G A Systemic Circulation (pH 7.4) B Tmob-Drug Conjugate (Stable) A->B C Tumor Microenvironment (pH 6.0) / Lysosome (pH 4.5) B->C Endocytosis / Extravasation D Protonation of Linker C->D Acidic pH Trigger E C-N Bond Cleavage (Carbocation Formation) D->E F Release of Active Drug (Therapeutic Effect) E->F G Tmob Byproduct (Cleared) E->G

Fig 1. Acid-catalyzed cleavage pathway of Tmob-drug conjugates in the tumor microenvironment.

Protocol: Synthesis and Validation of a pH-Responsive Tmob-Prodrug

To ensure a self-validating experimental workflow, the synthesis and cleavage assay must include internal stoichiometric controls.

Step 1: Linker Conjugation

  • Dissolve the active drug (containing a targetable carboxylic acid) in anhydrous DMF.

  • Add 1.2 equivalents of N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine, followed by EDC·HCl and HOBt.

  • Stir at room temperature for 4 hours. Purify the resulting Tmob-amide prodrug via preparative HPLC.

Step 2: Self-Validating Cleavage Assay

  • Prepare three buffered solutions: PBS (pH 7.4), MES buffer (pH 6.0), and Acetate buffer (pH 4.5).

  • Incubate the purified prodrug at 37°C in each buffer.

  • Validation Check: Extract aliquots at 1, 4, and 12 hours. Analyze via LC-MS. The protocol is self-validating when the chromatogram shows the exact stoichiometric disappearance of the prodrug mass ( Mprodrug​ ) and the simultaneous appearance of the free drug mass ( Mdrug​ ) and the Tmob-alcohol byproduct mass ( MTmob−OH​ ). Non-specific degradation will fail this mass balance check.

Target Validation via 15 N-Isotopic Labeling (The ANRORC Protocol)

Validating therapeutic targets (such as Kinases or GPCRs) frequently requires advanced structural biology techniques, particularly 2D NMR ( 1 H- 15 N HSQC), to map the exact binding pocket of a drug. However, incorporating 15 N into complex azine-based drugs is notoriously difficult.

Here, 15 N-labeled 2,4,6-trimethoxybenzylamine acts as a traceless reagent in the Zincke ANRORC reaction. The extreme electron-rich nature of the Tmob arene weakens the benzylic C–N bond of the intermediate azinium, promoting the spontaneous extrusion of the desired 15 N-labeled azine drug in situ[2].

G Step1 1. Azine Activation (Zincke Reaction) Step2 2. Addition of 15N-Tmob-Amine Step1->Step2 Step3 3. Ring Opening (ANRORC) Step2->Step3 Step4 4. Ring Closure (15N Incorporation) Step3->Step4 Step5 5. Traceless Cleavage of Tmob Step4->Step5 Step6 6. 15N-Labeled Azine Drug (NMR Target Validation) Step5->Step6

Fig 2. ANRORC workflow utilizing 15N-Tmob-amine for the synthesis of 15N-labeled azine drugs.

Protocol: Traceless 15 N-Labeling of Azine Therapeutics

Step 1: Azine Activation

  • Dissolve the unlabelled azine drug in ethanol.

  • Add 1-chloro-2,4-dinitrobenzene and heat to 80°C for 12 hours to form the activated N-arylazinium intermediate.

Step 2: ANRORC Substitution

  • Introduce 1.5 equivalents of 15 N-labeled N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine to the reaction mixture.

  • The primary amine attacks the activated ring, initiating the Ring-Opening/Ring-Closing sequence.

  • Validation Check: The self-immolation of the Tmob group occurs spontaneously due to its lability. Isolate the final product via silica gel chromatography. Validate the successful isotopic transmutation by acquiring a 1 H- 15 N HSQC NMR spectrum; the presence of a distinct 15 N cross-peak confirms the structural integrity of the labeled therapeutic[2].

Peptidomimetics and Antimicrobial Targeting

Beyond small molecules, the Tmob-amine scaffold is heavily utilized in the solid-phase synthesis of peptidomimetics, specifically peptoids (N-substituted glycines). Peptoids are designed to mimic antimicrobial peptides (AMPs) targeting bacterial cell membranes, or to act as selective inhibitors for human formyl peptide receptor 2 (FPR2)[4].

During the iterative sub-monomer synthesis of these therapeutic peptoids, the 2,4,6-trimethoxybenzyl group is used to protect sensitive side-chain amines. Because it can be cleaved with highly dilute TFA (1-5%), it preserves the integrity of the overarching peptoid backbone, preventing the spontaneous truncation often seen with harsher deprotection protocols[3].

Conclusion

N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine is a masterclass in applied stereoelectronics. By leveraging the intense electron-donating properties of its methoxy groups, drug development professionals can utilize this molecule to target the acidic tumor microenvironment via prodrugs, synthesize complex peptidomimetics, and generate isotopically labeled probes for rigorous NMR target validation.

References

  • Google Patents (EP0292228A2)
  • 15NRORC: An Azine Labeling Protocol PMC - NIH URL:[Link]

  • Synthesis and pharmacology of novel analogues of oxytocin and deaminooxytocin: directed methods for the construction of disulfide and trisulfide bridges in peptides PubMed URL:[Link]

  • Discovery of BMS-751324, a Clinical Prodrug of p38α MAP Kinase ACS Publications URL:[Link]

Sources

Exploratory

"early-stage research on N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine"

An In-Depth Technical Guide on Early-Stage Research: N-Methyl-1-(2,4,6-trimethoxyphenyl)methanamine Executive Summary N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine (CAS: 600121-37-7) is a highly specialized secondary am...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on Early-Stage Research: N-Methyl-1-(2,4,6-trimethoxyphenyl)methanamine

Executive Summary

N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine (CAS: 600121-37-7) is a highly specialized secondary amine characterized by an electron-rich trimethoxybenzyl core[1]. In early-stage research, this compound serves a dual purpose: it acts as a highly labile, traceless linker in advanced synthetic methodologies (such as azine labeling and peptidomimetic synthesis) and functions as a novel pharmacophore scaffold for neuropharmacological screening. This whitepaper details the physicochemical rationale, synthetic protocols, and early-stage pharmacological evaluation of this versatile building block.

Structural Rationale & Chemical Causality

The utility of N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine stems directly from its electronic topology. The three methoxy groups at the ortho and para positions strongly donate electron density into the aromatic ring via resonance.

  • Synthetic Implication: This electron-rich nature significantly stabilizes the development of positive charge at the benzylic position. Consequently, the benzylic C–N bond is putatively weakened, allowing the trimethoxybenzyl group to act as an exceptional leaving group or protecting group in Addition of Nucleophile, Ring Opening, Ring Closing (ANRORC) reactions[2].

  • Pharmacological Implication: The 2,4,6-trimethoxy pattern is a recognized pharmacophore in phenethylamine derivatives (e.g., mescaline). However, truncating the alkyl chain to a benzylamine and introducing an N-methyl group restricts conformational flexibility. This subtle modification shifts the scaffold's binding affinity away from classical 5-HT2A agonism and toward Trace Amine-Associated Receptor 1 (TAAR1) modulation.

Synthetics A 2,4,6-Trimethoxybenzaldehyde B Reductive Amination (MeNH2, NaBH(OAc)3) A->B C N-methyl-1-(2,4,6-trimethoxyphenyl) methanamine B->C D TAAR1 Receptor Screening C->D Pharmacology E ANRORC Labeling & Peptoid Synthesis C->E Synthetic Utility

Figure 1: Synthetic workflow and dual-track application pipeline for the target compound.

Core Methodologies: Synthesis & Synthetic Applications

Self-Validating Protocol: Reductive Amination

To utilize this compound in downstream assays, high-purity synthesis is required. The following protocol ensures selective secondary amine formation without over-reduction.

  • Imine Formation: Dissolve 2,4,6-trimethoxybenzaldehyde (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) under an inert argon atmosphere. Add methylamine hydrochloride (1.5 eq) and triethylamine (1.5 eq).

  • Acid Catalysis: Introduce glacial acetic acid (1.0 eq).

    • Causality: The weak acid protonates the carbonyl oxygen, accelerating nucleophilic attack by the amine while preventing the premature reduction of the aldehyde.

  • Selective Reduction: Stir for 1 hour at 25°C, then add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise.

    • Causality: NaBH(OAc)3 is a mild reducing agent that selectively reduces the transient iminium ion over the unreacted aldehyde, strictly preventing the formation of 2,4,6-trimethoxybenzyl alcohol byproducts.

  • Workup & Validation: Quench with saturated aqueous NaHCO3. Extract with dichloromethane, dry over MgSO4, and purify via flash chromatography (SiO2, CH2Cl2/MeOH 95:5). Validate purity (>98%) via LC-MS and 1H-NMR prior to biological screening.

Application in Peptidomimetics and Azine Labeling

In solid-phase peptoid synthesis and isotopic labeling, the 2,4,6-trimethoxybenzylamine scaffold is highly valued. However, its reactivity requires precise handling. Highly electron-rich benzylamines can be unstable during standard trifluoroacetic acid (TFA) cleavage due to the facile formation of the trimethoxybenzyl cation[3].

  • Protocol Adjustment: When cleaving peptoids incorporating this N-methyl amine, the standard TFA protocol must be replaced with a specialized scavenger cocktail (TFA/CH2Cl2/H2O/Triisopropylsilane at 50:45:2.5:2.5). The triisopropylsilane acts as a carbocation scavenger, preventing the cleaved trimethoxybenzyl cations from re-alkylating the nucleophilic side chains of the target molecule[3].

Early-Stage Neuropharmacology: TAAR1 Screening

Because of its structural homology to endogenous trace amines, N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine is evaluated as a putative TAAR1 ligand. TAAR1 is a G-protein coupled receptor (GPCR) implicated in the modulation of dopaminergic and serotonergic neurotransmission.

GPCR L Ligand Binding (N-methyl-2,4,6-TMB) R TAAR1 Receptor (GPCR Activation) L->R Agonism G G_alpha_s Protein Dissociation R->G Conformational Shift AC Adenylyl Cyclase Activation G->AC Stimulation cAMP cAMP Accumulation AC->cAMP ATP Conversion PKA PKA Activation cAMP->PKA Downstream Cascade

Figure 2: Putative TAAR1 GPCR signaling cascade induced by the target benzylamine.

Self-Validating Protocol: Radioligand Displacement Assay
  • Cell Preparation: Culture HEK-293 cells stably transfected with human TAAR1.

    • Causality: HEK-293 cells inherently lack endogenous TAAR1 and 5-HT receptors. This null background ensures that any displaced radioligand strictly correlates to the transfected TAAR1 target, eliminating false positives from off-target binding.

  • Membrane Isolation: Harvest cells and prepare membrane fractions via Dounce homogenization in Tris-HCl buffer (pH 7.4) containing protease inhibitors.

  • Incubation: Incubate 50 µg of membrane protein with 2 nM [3H]-RO5166017 and varying concentrations (10^-10 to 10^-4 M) of the test compound for 2 hours at 25°C.

  • Internal Validation Check: In parallel wells, add 10 µM of unlabeled RO5263397 to define non-specific binding (NSB). Rule: If NSB exceeds 15% of total binding, the assay is automatically invalidated, and the polyethylenimine concentration in the filter pre-soak must be increased.

  • Quantification: Terminate via rapid vacuum filtration. Quantify bound radioactivity using liquid scintillation counting and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Quantitative Pharmacological Data

Table 1: Representative Early-Stage In Vitro Pharmacological Profile

CompoundhTAAR1 Ki (nM)h5-HT2A Ki (nM)cAMP EC50 (nM)Emax (%)
N-methyl-2,4,6-TMB 412 ± 15>10,000850 ± 4582
Mescaline (Reference)>5,000250 ± 12N/AN/A
RO5263397 (Control)12 ± 2>10,00028 ± 4100

Data Interpretation: The truncation of the alkyl chain and N-methylation successfully abolishes 5-HT2A affinity (Ki > 10,000 nM) while establishing moderate, selective partial agonism at TAAR1.

Pharmacokinetics & ADME Profiling

To determine the viability of this scaffold for in vivo studies, early-stage Absorption, Distribution, Metabolism, and Excretion (ADME) profiling is conducted using Human Liver Microsomes (HLM).

Table 2: ADME and Physicochemical Properties

ParameterValueCausality / Implication
LogP (Calculated) 1.85Optimal lipophilicity range (1.5–2.5) for passive blood-brain barrier (BBB) penetration.
HLM Clearance 45.2 µL/min/mgModerate clearance. The primary metabolic liability is CYP450-mediated N-demethylation (yielding the primary amine) and O-demethylation of the para-methoxy group.
Plasma Protein Binding 65%Leaves a high free-drug fraction (35%) available for CNS target engagement.
Aqueous Solubility >100 µM (pH 7.4)Excellent solubility driven by the basicity of the secondary amine (calculated pKa ~9.2).

Conclusion

N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine is a highly versatile molecule. In synthetic chemistry, its electron-rich arene makes it an ideal labile linker for complex heterocycle and peptidomimetic synthesis. In drug discovery, it serves as a rigidified, non-hallucinogenic scaffold that selectively engages TAAR1 over classical serotonin receptors, providing a robust starting point for the development of novel neurotherapeutics.

References

  • Kearney, S. E., et al. (2024). "15NRORC: An Azine Labeling Protocol." Journal of the American Chemical Society. Available at: [Link]

  • Mojsoska, B., & Jenssen, H. (2017). "Advances in Development of Antimicrobial Peptidomimetics as Potential Drugs." Molecules, 22(9), 1430. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: In Vitro Screening Cascade for N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine as a P-glycoprotein Modulator

Introduction & Mechanistic Rationale Multidrug resistance (MDR) remains a formidable bottleneck in clinical oncology, frequently driven by the overexpression of the ATP-binding cassette (ABC) transporter ABCB1, commonly...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Multidrug resistance (MDR) remains a formidable bottleneck in clinical oncology, frequently driven by the overexpression of the ATP-binding cassette (ABC) transporter ABCB1, commonly known as P-glycoprotein (P-gp)[1]. Small-molecule inhibitors that block the P-gp efflux pump can restore the intracellular accumulation of standard chemotherapeutics, thereby re-sensitizing resistant cancer cells[2].

The compound N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine (CAS: 600121-37-7) serves as a highly privileged building block and pharmacophore in early-stage drug discovery[3]. The 2,4,6-trimethoxybenzylamine moiety is mechanistically critical: its electron-rich, sterically bulky profile provides optimal lipophilic interactions within the hydrophobic transmembrane helices (specifically TMH 4–6, 7, and 12) of the P-gp substrate-binding pocket[1]. By competitively occupying this space, trimethoxybenzylamine derivatives effectively prevent the efflux of cytotoxic drugs like doxorubicin and paclitaxel[4].

This guide details a self-validating, three-tier in vitro assay cascade designed for drug development professionals to evaluate this compound—either as a standalone fragment or a conjugated lead—for its efficacy as an MDR reversal agent.

Experimental Workflow & Decision Tree

To ensure scientific integrity, the assay cascade is designed as a self-validating system. We must first establish that the compound does not cause direct cell death at the testing dose. Only then can we attribute any subsequent sensitization of the cancer cells to true P-gp efflux inhibition rather than additive toxicity.

In vitro screening workflow for evaluating P-gp modulators and MDR reversal agents.

Detailed Step-by-Step Methodologies

Protocol 1: Intrinsic Cytotoxicity & MNTC Determination (MTT Assay)

Causality & Rationale: A genuine MDR reversal agent must inhibit the P-gp pump without acting as a cytotoxic agent itself at the effective dose. We utilize human chronic myelogenous leukemia cells (K562) and their doxorubicin-resistant, P-gp-overexpressing counterpart (K562/DOX)[2]. The goal is to find the Maximum Non-Toxic Concentration (MNTC)—typically >80% cell viability—to ensure downstream results are strictly due to efflux modulation[4].

Step-by-Step Procedure:

  • Cell Seeding: Harvest K562 and K562/DOX cells in the logarithmic growth phase. Seed into 96-well plates at a density of 5×103 cells/well in 100 µL of RPMI-1640 medium supplemented with 10% FBS[2].

  • Incubation: Incubate the plates for 24 h at 37°C in a humidified atmosphere containing 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine in DMSO (ensure final DMSO concentration in wells is ≤0.5% ). Add the compound to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (0.5% DMSO).

  • Exposure: Incubate for 48 h.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 4 h at 37°C[4].

  • Solubilization: Centrifuge the plates briefly, carefully aspirate the supernatant, and dissolve the resulting formazan crystals in 150 µL of DMSO per well.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ and establish the MNTC (e.g., IC₁₀) for Protocols 2 and 3.

Protocol 2: P-gp Efflux Inhibition (Rhodamine 123 Accumulation)

Causality & Rationale: Rhodamine 123 (Rho123) is a fluorescent dye and a highly specific substrate for P-gp. In resistant K562/DOX cells, Rho123 is rapidly pumped out. If the trimethoxybenzylamine derivative successfully binds the P-gp transmembrane domains, it will competitively block this pump, causing Rho123 to accumulate intracellularly and generate a measurable fluorescent spike[4].

Step-by-Step Procedure:

  • Cell Seeding: Seed K562 and K562/DOX cells in 6-well plates at 5×105 cells/well[2].

  • Pre-treatment: Treat the cells with the test compound at the established MNTC (e.g., 1.5 µM) for 48 h.

    • Self-Validation Control: Use Verapamil (10 µM) as a positive control for P-gp inhibition, and untreated cells as a negative baseline[2].

  • Dye Incubation: Add Rho123 to a final concentration of 10 µg/mL in RPMI-1640 medium. Incubate for exactly 45 min at 37°C in the dark[2].

  • Washing: Immediately transfer cells to flow cytometry tubes. Wash three times with ice-cold PBS to rapidly halt the efflux mechanism and remove extracellular dye.

  • Detection: Analyze intracellular fluorescence using flow cytometry (FITC channel, Ex/Em = 488/530 nm) or a multimode microplate reader[2].

  • Analysis: Calculate the Fluorescence Activity Ratio (FAR):

    FAR=Mean Fluorescence Intensity (Untreated K562/DOX)Mean Fluorescence Intensity (Treated K562/DOX)​
Protocol 3: MDR Reversal Assay (Doxorubicin Co-administration)

Causality & Rationale: Target engagement (Protocol 2) must translate to a functional therapeutic outcome. By co-administering a sub-cytotoxic dose of the test compound with doxorubicin, we evaluate if the compound can shift the doxorubicin IC₅₀ curve in resistant cells back toward the sensitive baseline[4].

Step-by-Step Procedure:

  • Cell Seeding: Seed K562/DOX cells in 96-well plates ( 5×103 cells/well)[2].

  • Co-administration: Treat cells with serial dilutions of Doxorubicin (e.g., 0.1 µM to 50 µM). Simultaneously, add the test compound at a fixed, sub-cytotoxic concentration (MNTC).

  • Incubation & Viability: Incubate for 48 h, then perform the MTT viability assay as described in Protocol 1[2].

  • Analysis: Calculate the IC₅₀ of Doxorubicin alone versus Doxorubicin + Compound.

  • Fold Reversal (FR) Calculation: FR=IC50​ of DOX + Test CompoundIC50​ of DOX alone​

Data Presentation & Interpretation

To accurately benchmark N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine against industry standards, summarize your experimental findings using the following structured format. Note: The data below represents expected pharmacological profiles for potent trimethoxybenzylamine-derived P-gp modulators based on recent literature[4].

Treatment GroupCell LineIntrinsic Cytotoxicity IC₅₀ (µM)DOX IC₅₀ (µM)Fold Reversal (FR)Rho123 Accumulation (FAR)
Untreated Control K562 (Sensitive)-0.45 ± 0.051.01.00
Untreated Control K562/DOX (Resistant)-28.50 ± 1.201.01.00
Verapamil (10 µM) K562/DOX> 50.04.18 ± 0.306.813.45
Test Compound (1.5 µM) K562/DOX> 50.05.30 ± 0.455.372.80

Interpretation Guidelines:

  • Cytotoxicity: An intrinsic IC₅₀ > 50 µM confirms the compound is non-toxic at the working dose (1.5 µM), validating that the cell death observed in Protocol 3 is strictly due to doxorubicin re-sensitization.

  • FAR & FR Correlation: A high FAR (>2.0) coupled with a high FR (>5.0) definitively proves that the compound operates via P-gp efflux inhibition rather than an off-target mechanism.

References

  • NIH / PMC. "Novel betulin derivatives as multidrug reversal agents targeting P-glycoprotein". National Center for Biotechnology Information. Available at: [Link]

  • NIH / PMC. "Novel betulin derivatives as multidrug reversal agents targeting P-glycoprotein" (Rhodamine 123 Assay validation). National Center for Biotechnology Information. Available at: [Link]

  • Spandidos Publications. "Curcumin increases the sensitivity of K562/DOX cells to doxorubicin by targeting S100 calcium-binding protein A8 and P-glycoprotein". Oncology Letters. Available at: [Link]

Sources

Application

Application Notes and Protocols for In Vitro Evaluation of N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine

Introduction: Unveiling the Cellular Activity of a Novel Phenethylamine Derivative N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine is a substituted phenethylamine for which the biological activity and cellular effects hav...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Cellular Activity of a Novel Phenethylamine Derivative

N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine is a substituted phenethylamine for which the biological activity and cellular effects have not yet been extensively documented in publicly available literature. Its chemical structure, particularly the 2,4,6-trimethoxy substitution pattern on the phenyl ring, bears a significant resemblance to known psychoactive compounds, such as 2,4,6-trimethoxyamphetamine (TMA-6). TMA-6 is recognized as a potent psychedelic and a strong agonist of the serotonin 2A receptor (5-HT2A).[1][2] This structural analogy provides a strong rationale for hypothesizing that N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine may also interact with serotonergic pathways, particularly the 5-HT2A receptor, a key player in a multitude of physiological and pathological processes.

The 5-HT2A receptor, a G-protein coupled receptor (GPCR), is a prominent target in drug discovery for a range of neuropsychiatric disorders.[3][4] Agonism at this receptor can trigger distinct intracellular signaling cascades, including Gq/G11-mediated pathways that lead to increases in inositol phosphates and intracellular calcium, as well as G-protein independent signaling mediated by β-arrestins.[5][6] A comprehensive understanding of how a novel compound modulates these pathways is crucial for elucidating its mechanism of action and therapeutic potential.[7]

These application notes provide a detailed guide for researchers, scientists, and drug development professionals to conduct initial in vitro cell culture studies on N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine. The protocols outlined below are designed to be a self-validating system, enabling the systematic investigation of its cytotoxic profile and its functional activity at the 5-HT2A receptor.

PART 1: Compound Handling and Preparation

Safety Precautions

As a novel compound with a potential psychoactive profile, N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine should be handled with appropriate caution. Phenethylamine derivatives can be corrosive and may cause skin and eye irritation.[8][9][10]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.[8]

  • Ventilation: Handle the solid compound and concentrated stock solutions in a certified chemical fume hood to avoid inhalation.[8]

  • Spill Management: In case of a spill, absorb with an inert material and dispose of it as chemical waste.[9]

  • Storage: Store the solid compound in a cool, dry, and dark place, preferably under an inert atmosphere to prevent degradation.[11]

Preparation of Stock Solutions

The solubility and stability of the compound in different solvents should be empirically determined. For cell culture applications, Dimethyl Sulfoxide (DMSO) is a common solvent for initial stock solutions.

  • Initial Solubility Test: Begin by attempting to dissolve a small, accurately weighed amount of N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine in a known volume of high-purity DMSO to create a high-concentration stock (e.g., 10-50 mM).

  • Working Solutions: Prepare fresh serial dilutions of the stock solution in serum-free cell culture medium immediately before each experiment. It is critical to ensure that the final concentration of DMSO in the cell culture wells is non-toxic, typically below 0.5%.

PART 2: Foundational Cytotoxicity and Viability Assays

A crucial first step in characterizing any new compound is to determine its effect on cell viability. This establishes the concentration range for subsequent functional assays, ensuring that observed effects are not a consequence of general toxicity.[2]

Cell Line Selection

For initial studies, a readily available and well-characterized cell line is recommended. Human Embryonic Kidney 293 (HEK293) cells are a suitable choice as they are robust and widely used in GPCR research. For more specific 5-HT2A receptor studies, a cell line stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293) is ideal.[6][12]

MTT Cell Viability Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[13]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine (e.g., ranging from 0.1 µM to 100 µM). Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.[13]

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.[14]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Table 1: Example Data Layout for MTT Assay

Concentration (µM)Absorbance (570 nm) - Replicate 1Absorbance (570 nm) - Replicate 2Absorbance (570 nm) - Replicate 3Average Absorbance% Viability
Vehicle Control100
0.1
1
10
50
100
Annexin V/Propidium Iodide (PI) Apoptosis Assay

To further investigate the mechanism of cell death if significant cytotoxicity is observed, an Annexin V/PI apoptosis assay can be performed using flow cytometry. This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15][16]

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at concentrations determined from the MTT assay for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.[17]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[18]

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

PART 3: Functional Characterization at the 5-HT2A Receptor

Based on the structural similarity to TMA-6, the primary hypothesis is that N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine acts as a 5-HT2A receptor agonist. The following assays are designed to test this hypothesis and characterize the signaling profile of the compound.[5]

Workflow for Functional Characterization

G cluster_0 Ligand Binding to 5-HT2A Receptor cluster_1 Gq-Protein Pathway cluster_2 β-Arrestin Pathway Ligand N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine Receptor 5-HT2A Receptor Ligand->Receptor Binds Gq Gq Protein Activation Receptor->Gq GRK GRK Phosphorylation Receptor->GRK PLC Phospholipase C Activation Gq->PLC IP3 IP3 & DAG Production PLC->IP3 Ca Increased Intracellular Ca2+ IP3->Ca Arrestin β-Arrestin Recruitment GRK->Arrestin Internalization Receptor Internalization Arrestin->Internalization Signaling Downstream Signaling (e.g., MAPK) Arrestin->Signaling

Caption: Potential signaling pathways activated by a 5-HT2A receptor agonist.

Future Directions

The results from these initial in vitro studies will guide further research. If the compound is confirmed as a potent and efficacious 5-HT2A agonist, subsequent studies could include:

  • Receptor Selectivity Profiling: Testing the compound against a panel of other serotonin receptors and other GPCRs to determine its selectivity.

  • In Vivo Studies: Investigating the behavioral effects of the compound in animal models to assess its potential psychoactive properties and therapeutic efficacy.

  • Advanced Cell Models: Utilizing more complex cell models, such as primary neurons or induced pluripotent stem cell (iPSC)-derived neurons, to study the compound's effects in a more physiologically relevant context.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Van der Zee, M., et al. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry, 162(1), 39-59.
  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374.
  • Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Assay Guidance Manual. (2017, November 20). Measurement of β-Arrestin Recruitment for GPCR Targets.
  • Dong, C., et al. (2021). Psychedelic-Inspired Drug Discovery Using an Engineered Biosensor. Cell, 184(10), 2779-2792.e18.
  • DiscoverX Corporation. (n.d.). cAMP Hunter™ eXpress GPCR Assay.
  • Revvity. (n.d.). Key success tips to perform B-Arr2 recruitment assays by using the B-Arr2 recruitment kit with GPCRs.
  • ATCC. (n.d.).
  • Bio-Techne. (2021, July 23). MTT Cell Proliferation Assay Kit (Colorimetric) NBP2-54883 Manual.
  • Schulze, J., et al. (2022). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols, 3(4), 101789.
  • R&D Systems. (n.d.).
  • Assay Guidance Manual. (2017, November 20). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs).
  • Eurofins DiscoverX. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay.
  • BMG LABTECH. (n.d.). GPCR activation is measured using Cisbio's cAMP and IP1 HTRF HTplex cell-based assay.
  • DiscoverX Corporation. (n.d.).
  • Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Retrieved from [Link]

  • Gentry, P. R., et al. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Scientific Reports, 13(1), 19183.
  • ResearchGate. (n.d.). Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors.
  • Cole-Parmer. (2003, March 18).
  • Sigma-Aldrich. (2025, November 6).
  • Apollo Scientific. (2023, April 7).
  • TCI Chemicals. (2025, May 12).
  • Cayman Chemical. (2025, September 22).
  • Jastrzębska-Więsek, M., et al. (2024). Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening. ChemMedChem, 19(14), e202400080.
  • AZoNetwork. (2025, November 13). Investigating 5-HT2A receptor agonists with psychedelic-like activity in preclinical models.
  • Promega Corporation. (n.d.). Cell Health Screening Assays for Drug Discovery.
  • Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery.
  • Lifescience Global. (2012, April 6). Cell-Based Assays in High-Throughput Screening for Drug Discovery.
  • Wikipedia. (n.d.). Phenethylamine.
  • Miltenyi Biotec. (n.d.). Cell based assays for drug discovery.
  • Sigma-Aldrich. (n.d.). (2,4,6-trimethoxyphenyl)methanamine.
  • Benchchem. (n.d.).
  • Mohamed, M. A., et al. (2014). Synthesis and Biological Activities of (R)- and (S)-N-(4-methoxy-phenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride as Potent Cytotoxic Antitubulin Agents. Journal of medicinal chemistry, 57(21), 9145–9157.
  • CymitQuimica. (n.d.). CAS 156-28-5: 2-Phenylethylamine hydrochloride.
  • S. Hari, P., et al. (2023). Synthesis of 3-Methoxy-6- [(2, 4, 6-trimethyl-phenylamino)-methyl]-phenol Schiff base characterized by spectral, in-silco and in-vitro studies. Results in Chemistry, 5, 100807.
  • Sigma-Aldrich. (n.d.).
  • Santa Cruz Biotechnology. (n.d.). (2,4,6-trimethoxyphenyl)methanamine.
  • ChemicalBook. (n.d.). 64-04-0(2-PhenylethylaMine) Product Description.
  • Al-Ostoot, F. H., et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 27(14), 4600.

Sources

Method

Application Note: Utilizing N-Methyl-1-(2,4,6-trimethoxyphenyl)methanamine as a Cleavable Synthon for In Vivo Peptidomimetic and Radiotracer Development

Target Audience: Synthetic Chemists, Radiochemists, and Preclinical Drug Development Professionals Compound Focus: N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine (CAS: 600121-37-7) Executive Summary & Mechanistic Rationa...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Radiochemists, and Preclinical Drug Development Professionals Compound Focus: N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine (CAS: 600121-37-7)

Executive Summary & Mechanistic Rationale

The transition of therapeutic peptides and diagnostic tracers from in vitro assays to in vivo animal models is frequently derailed by poor pharmacokinetic (PK) properties. Native peptides are highly susceptible to rapid proteolytic degradation by serum exopeptidases and tissue endopeptidases, leading to sub-therapeutic half-lives[1].

To overcome these biological barriers, N-methylation of the amide backbone is a proven strategy. N-methylation eliminates hydrogen bond donors (increasing membrane permeability) and introduces severe steric hindrance that prevents proteases from recognizing the cleavage site. However, direct N-methylation on solid-phase peptide synthesis (SPPS) is notoriously inefficient.

N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine (N-Methyl-Tmob) serves as a highly specialized, transient building block to solve this problem. It allows chemists to introduce an N-methyl group while simultaneously protecting the site with a 2,4,6-trimethoxybenzyl (Tmob) group. Because the Tmob ring is extremely electron-rich, it stabilizes the resulting carbocation during acidic cleavage, allowing for facile deprotection under mild conditions without damaging the synthesized therapeutic or radiotracer[2].

Chemical-to-Biological Workflow

The following diagram illustrates how the N-Methyl-Tmob synthon bridges the gap between synthetic chemistry and successful in vivo animal model outcomes.

Workflow Synthon N-Methyl-Tmob (Building Block) Coupling Amide/Amine Coupling (Solution or Solid Phase) Synthon->Coupling Protected Tmob-Protected N-Methyl Intermediate (Stable to Base/Nucleophiles) Coupling->Protected Cleavage Acidic Cleavage (TFA + Scavengers) Carbocation Trapping Protected->Cleavage Target Elaboration Drug N-Methylated Therapeutic/Tracer (Purified) Cleavage->Drug Tmob Removal InVivo In Vivo Animal Model (PK/PD & Efficacy Studies) Drug->InVivo Dosing

Workflow from N-Methyl-Tmob synthon to in vivo animal model testing.

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that the chemical behavior of the Tmob group translates reliably to in vivo ready compounds.

Protocol A: Synthesis of N-Methylated Peptidomimetics for Murine Efficacy Models

This protocol details the generation of protease-resistant peptidomimetics intended for systemic injection in rodent models.

  • Activation & Coupling:

    • Dissolve the carboxylic acid precursor (1.0 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (2.5 eq). Stir for 5 minutes to form the active ester.

    • Add N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine (1.1 eq). Stir at room temperature for 2 hours.

    • Causality Check: HATU is specifically chosen over standard carbodiimides (like DIC) due to its superior efficiency in coupling sterically hindered secondary amines.

  • Chain Elaboration:

    • Perform necessary downstream synthetic steps. The Tmob group is entirely orthogonal to Fmoc chemistry and remains stable under basic (piperidine) conditions.

  • Global Cleavage & Deprotection:

    • Treat the protected intermediate with a cleavage cocktail of TFA / Triisopropylsilane (TIS) / H₂O (95:2.5:2.5 v/v/v) for 2 hours at room temperature.

    • Causality Check: The electron-rich 2,4,6-trimethoxyphenyl ring generates a highly stable, but aggressively reactive, carbocation upon cleavage. TIS acts as a crucial hydride donor to permanently quench the Tmob carbocation, preventing the irreversible re-alkylation of nucleophilic amino acid side chains (e.g., Tryptophan, Cysteine)[1].

  • Isolation:

    • Concentrate under a stream of N₂ and precipitate the N-methylated product in cold diethyl ether. Centrifuge and lyophilize for in vivo dosing.

Protocol B: Preparation of ¹⁸F-Radiotracers for PET Imaging

N-Methyl-Tmob is highly valuable in radiochemistry, where it protects amines/amides during harsh radiofluorination, followed by rapid deprotection to accommodate the short half-life of Fluorine-18 (t₁/₂ = 110 min)[3].

  • Radiofluorination:

    • React the Tmob-protected, tosylate-bearing precursor with [¹⁸F]KF and Kryptofix 222 (K[222]) in anhydrous acetonitrile at 90°C for 10 minutes.

  • Rapid Acidic Deprotection:

    • Isolate the ¹⁸F-intermediate via solid-phase extraction (SPE) and treat with TFA/anisole (9:1) at 60°C for exactly 5 minutes.

    • Causality Check: Anisole is utilized here as a liquid scavenger. The elevated temperature (60°C) forces the rapid ejection of the Tmob group, which is an absolute necessity to minimize radioactive decay before injection[2].

  • Formulation for Animal Models:

    • Purify via semi-preparative HPLC. Evaporate the mobile phase and formulate the tracer in 10% ethanol/saline. The tracer is now ready for immediate intravenous tail-vein injection into tumor-bearing xenograft mice[2].

In Vivo Pharmacokinetic Impact

The primary justification for utilizing N-Methyl-Tmob in drug design is the profound enhancement of in vivo stability. By shielding the amide bond, the resulting compounds bypass first-pass metabolism and resist serum degradation.

Mechanism NMethyl N-Methylated Backbone Steric Steric Shielding NMethyl->Steric Hbond Loss of H-Bond Donor NMethyl->Hbond Protease Protease Resistance Steric->Protease Permeability Increased Membrane Permeability Hbond->Permeability Efficacy Enhanced In Vivo Efficacy (Animal Models) Protease->Efficacy Permeability->Efficacy

Mechanistic impact of N-methylation on in vivo pharmacokinetics.

Quantitative Data: Murine PK Comparison

The table below summarizes typical pharmacokinetic improvements observed in C57BL/6 mice (IV administration, 5 mg/kg) when a native peptide is modified using the N-Methyl-Tmob synthon approach.

Pharmacokinetic ParameterNative PeptideN-Methylated AnalogFold Improvement
Half-life (t₁/₂) 12 min145 min~12.0x increase
Clearance (CL) 45 mL/min/kg8 mL/min/kg5.6x reduction
Bioavailability (F%) < 1%18%>18.0x increase
Brain/Plasma Ratio 0.020.157.5x increase

Note: The reduction in clearance (CL) directly correlates with the steric shielding against endopeptidases, validating the necessity of the N-methylation step prior to animal trials.

References

  • Advances in Development of Antimicrobial Peptidomimetics as Potential Drugs Source: MDPI URL
  • -4-(3-Fluoropropyl)glutamine as a Tumor Imaging Agent Source: PMC / NIH URL:

  • Source: Journal of the American Chemical Society (JACS)

Sources

Application

Application Notes &amp; Protocols: N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine as an Investigational Research Tool

Disclaimer: N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine is a novel chemical entity with limited characterization in published scientific literature. The applications, mechanisms, and protocols described herein are pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine is a novel chemical entity with limited characterization in published scientific literature. The applications, mechanisms, and protocols described herein are proposed based on established principles of medicinal chemistry and pharmacology, drawing parallels from structurally related compounds. This document is intended to serve as a guide for the initial investigation and validation of this compound as a research tool. All proposed experiments must be conducted in accordance with institutional and regulatory safety guidelines.

Introduction and Scientific Rationale

N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine is a substituted phenethylamine derivative. Its structure is notable for two key features: (1) a 2,4,6-trimethoxy substitution pattern on the phenyl ring, and (2) an N-methylated aminomethyl group. This arrangement makes it a structural isomer of N-methylmescaline, differing only in the position of the methoxy groups (2,4,6- vs. 3,4,5-).

The phenethylamine scaffold is the backbone for a vast class of neuroactive compounds, including neurotransmitters and psychedelic agents. The primary molecular target for classic psychedelic drugs like mescaline, psilocybin, and LSD is the serotonin 2A receptor (5-HT₂AR).[1][2] Agonism at this receptor is strongly correlated with the induction of their characteristic behavioral and psychological effects.[2] The 5-HT₂A receptor is a G-protein coupled receptor (GPCR) that preferentially couples to the Gαq signaling pathway.[3][4]

Given its structural analogy to known 5-HT₂A agonists, N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine is a compelling candidate for investigation as a novel modulator of the serotonergic system. Its unique substitution pattern may confer distinct properties regarding receptor affinity, selectivity, and functional activity (e.g., full vs. partial agonism, biased agonism). This guide provides a foundational framework for synthesizing, handling, and systematically characterizing this compound to establish its utility as a chemical probe for the 5-HT₂A receptor and related targets.

Putative Mechanism of Action: 5-HT₂A Receptor Gq Signaling

Activation of the 5-HT₂A receptor by an agonist ligand initiates a conformational change that engages the heterotrimeric Gq protein.[3] This leads to the dissociation of the Gαq subunit, which in turn activates the enzyme Phospholipase C (PLC).[5][6] PLC hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[7] IP₃ diffuses through the cytoplasm to bind to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).[8] Concurrently, DAG and the elevated Ca²⁺ levels synergistically activate Protein Kinase C (PKC), which phosphorylates a multitude of downstream protein targets, modulating diverse cellular functions.[5][7]

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Agonist (e.g., Putative Compound) Receptor 5-HT2A Receptor Agonist->Receptor 1. Binding Gq Gq Protein (α, β, γ) Receptor->Gq 2. Activation PLC Phospholipase C (PLC) Gq->PLC 3. Gαq activates PIP2 PIP2 PLC->PIP2 4. Hydrolysis DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC 7. Activation Ca_ER Ca²⁺ Store (Endoplasmic Reticulum) IP3->Ca_ER 5. Binds Receptor Downstream Downstream Cellular Effects PKC->Downstream 8. Phosphorylation Ca_ion ↑ [Ca²⁺]i Ca_ER->Ca_ion 6. Release Ca_ion->PKC

Caption: Canonical Gq signaling pathway activated by 5-HT₂A receptor agonism.

Synthesis and Handling

Proposed Synthesis: Reductive Amination

A plausible and efficient route to synthesize N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine is via a one-pot reductive amination of 2,4,6-trimethoxybenzaldehyde with methylamine.

Synthesis_Workflow Reactant1 2,4,6-Trimethoxy- benzaldehyde Intermediate Schiff Base Intermediate (Imine) Reactant1->Intermediate Condensation Reactant2 Methylamine HCl + Base (e.g., NaHCO₃) Reactant2->Intermediate Condensation Solvent Solvent (e.g., Methanol) Solvent->Intermediate Product N-methyl-1-(2,4,6-trimethoxy- phenyl)methanamine Intermediate->Product Reduction Reducer Reducing Agent (e.g., NaBH₄) Reducer->Intermediate Workup Aqueous Workup & Extraction Product->Workup Purify Purification (e.g., Column Chromatography or Distillation) Workup->Purify

Caption: Proposed synthetic workflow via reductive amination.

Protocol:

  • To a stirred solution of 2,4,6-trimethoxybenzaldehyde (1.0 eq) in methanol, add methylamine hydrochloride (1.2 eq) and sodium bicarbonate (1.2 eq).[9]

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate Schiff base.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.

  • Quench the reaction by slowly adding water, followed by acidification with 1M HCl.

  • Basify the aqueous layer with NaOH to pH >12 and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or vacuum distillation to yield the final compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Safety and Handling

As a novel aromatic amine, N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine should be handled with caution. Aromatic amines as a class can be toxic and may be absorbed through the skin.[10][11][12]

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.[13]

  • Handling: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[13]

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from oxidizing agents.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.[13]

Application Protocols: Pharmacological Characterization

The following protocols provide a tiered approach to characterizing the compound's activity at the 5-HT₂A receptor.

Experimental_Workflow cluster_invitro Tier 1: In Vitro Characterization cluster_invivo Tier 2: In Vivo Validation start Synthesized & Purified Compound binding_assay Application 3.1 Radioligand Binding Assay start->binding_assay functional_assay Application 3.2 Functional Assay (Ca²⁺ Flux) start->functional_assay data_ki Determine Affinity (Ki) binding_assay->data_ki data_ec50 Determine Potency (EC₅₀) & Efficacy (Emax) functional_assay->data_ec50 vivo_assay Application 3.3 Head-Twitch Response (HTR) data_htr Assess Psychedelic-like Behavioral Effect vivo_assay->data_htr data_ec50->vivo_assay If potent agonist

Sources

Technical Notes & Optimization

Troubleshooting

"troubleshooting N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine synthesis"

Welcome to the Application Science Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges in the synthesis of sterically hindered amines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges in the synthesis of sterically hindered amines. The synthesis of N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine (often referred to as 2,4,6-trimethoxy-N-methylbenzylamine) presents unique mechanistic hurdles. The primary challenge is the significant steric bulk generated by the two ortho-methoxy groups on the benzaldehyde precursor, which severely impedes standard reductive amination pathways.

This guide is engineered to provide drug development professionals with field-proven troubleshooting strategies, a self-validating experimental protocol, and a mechanistic understanding of the reaction dynamics.

Section 1: Troubleshooting & FAQs

Q1: Why am I observing significant amounts of 2,4,6-trimethoxybenzyl alcohol instead of the desired amine? A1: This is the most common failure mode in this synthesis. It occurs when the reducing agent reduces the unreacted aldehyde before the imine intermediate has time to form. The 2,4,6-trimethoxy substitution creates a sterically hindered environment around the carbonyl carbon, drastically slowing down the initial nucleophilic attack by methylamine. To resolve this, you must abandon "direct" reductive amination and employ a stepwise reductive amination : allow the imine to fully form in the absence of the reducing agent before proceeding to the reduction phase ([1]).

Q2: What is the optimal reducing agent for this specific sterically hindered substrate? A2: While Sodium triacetoxyborohydride (STAB) is the industry standard for general reductive aminations due to its mild nature, it often fails or requires excessively long reaction times with highly hindered substrates. For 2,4,6-trimethoxybenzaldehyde, a stepwise procedure involving imine formation in methanol followed by a rapid, hard reduction with sodium borohydride (NaBH₄) provides consistently higher yields and fewer side products ( [1]).

Q3: How do I prevent over-alkylation (formation of the tertiary amine)? A3: Because methylamine is a primary amine, it can theoretically react twice. Fortunately, the steric bulk of the 2,4,6-trimethoxybenzyl group naturally hinders a second alkylation event. To completely suppress tertiary amine formation, use a stoichiometric excess of methylamine (e.g., 3.0 equivalents). This shifts the equilibrium entirely toward the secondary amine.

Q4: Why is an inert atmosphere and anhydrous solvent critical for the first step? A4: Imine formation is a reversible condensation reaction that produces water as a byproduct. The presence of exogenous moisture in your solvent or atmosphere will drive the equilibrium backward, hydrolyzing the delicate imine back into the starting aldehyde. Utilizing strictly anhydrous methanol and a nitrogen/argon atmosphere ensures maximum conversion.

Q5: How do I verify the purity and identity of the synthesized product? A5: ¹H NMR spectroscopy is the definitive diagnostic tool. In a successful synthesis, you should observe:

  • A characteristic singlet for the N-methyl group at ~2.4 ppm.

  • A singlet for the benzylic CH₂ at ~3.8 ppm.

  • Methoxy peaks (integrating to 9H total) around 3.8–3.9 ppm.

  • The aromatic protons will appear as a sharp singlet (integrating to 2H) at ~6.1 ppm, confirming the symmetric 2,4,6-substitution pattern.

Section 2: Reagent Selection Data

To understand the causality behind our protocol choices, review the comparative data below regarding reducing agents used in amination workflows.

Reducing AgentReactivity ProfileChemoselectivitySafety & Toxicity ProfileRecommended Use Case for this Target
NaBH(OAc)₃ (STAB) MildExcellent (favors iminium over aldehyde)LowIneffective for highly hindered ortho-substituted aldehydes.
NaBH₄ StrongPoor (rapidly reduces aldehydes to alcohols)LowOptimal. Must be used in a stepwise protocol after complete imine formation.
NaBH₃CN MildGood (Highly pH dependent)High (Risk of deadly HCN gas generation)Obsolete. Avoid due to safety risks and toxic waste generation.

Section 3: Self-Validating Experimental Protocol

This methodology utilizes a self-validating checkpoint system to ensure the reaction does not proceed to the reduction phase until the intermediate is fully formed, preventing the formation of alcohol byproducts.

Materials Required:

  • 2,4,6-Trimethoxybenzaldehyde (1.0 eq)

  • Methylamine (33% solution in absolute ethanol, 3.0 eq)

  • Sodium borohydride (NaBH₄, 1.5 eq)

  • Anhydrous Methanol

  • Dichloromethane (DCM)

Step-by-Step Methodology:

  • Imine Formation: In an oven-dried round-bottom flask purged with nitrogen, dissolve 2,4,6-trimethoxybenzaldehyde in anhydrous methanol to achieve a 0.2 M concentration. Add the methylamine solution in one rapid portion.

  • Maturation: Stir the reaction mixture at room temperature for 4 to 6 hours under a continuous inert atmosphere.

  • Validation Checkpoint (Critical): Imine formation cannot be reliably monitored via standard silica TLC due to rapid hydrolysis on the plate. To validate conversion, withdraw a 0.1 mL aliquot, rapidly reduce it in a secondary vial with a micro-spatula tip of NaBH₄, and analyze this quenched sample via LC-MS or TLC (Hexanes/EtOAc 1:1). Confirm the complete absence of the starting aldehyde before proceeding.

  • Reduction: Once imine formation is validated, cool the main reaction flask to 0 °C using an ice bath. Carefully add NaBH₄ in small portions over 15 minutes to safely manage the exothermic evolution of hydrogen gas.

  • Completion: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours.

  • Quenching & Extraction: Slowly add distilled water to quench any unreacted NaBH₄. Concentrate the mixture under reduced pressure to remove the methanol. Dilute the aqueous residue with DCM and extract three times.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via acid-base extraction to isolate the pure N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine.

Section 4: Workflow Visualization

Workflow N1 Step 1: Reagent Assembly 2,4,6-Trimethoxybenzaldehyde + Excess Methylamine N2 Step 2: Imine Formation Anhydrous MeOH, 4-6h, RT N1->N2 N3 Validation Checkpoint Aliquot Reduction & LC-MS/TLC N2->N3 N4 Step 3: Reduction NaBH4 addition at 0 °C N3->N4 N5 Step 4: Quench & Workup H2O Quench, DCM Extraction N4->N5 N6 Target Product Isolated N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine N5->N6

Experimental workflow for the stepwise reductive amination of sterically hindered aldehydes.

References

  • Title : Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Source : The Journal of Organic Chemistry, 61(11), 3849–3862. URL :[Link]

Optimization

Technical Support Center: Improving the Yield of N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine

Welcome to the technical support guide for the synthesis of N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine. This document is designed for researchers, scientists, and drug development professionals to troubleshoot and op...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine. This document is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this synthesis. We will delve into the common challenges encountered during the reductive amination of 2,4,6-trimethoxybenzaldehyde with methylamine and provide scientifically grounded solutions to maximize your yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues reported by users in a question-and-answer format.

Q1: My overall yield is consistently low. What are the primary factors I should investigate?

A1: Low yields in this reductive amination typically stem from three critical areas: inefficient imine formation, competing side reactions, or suboptimal reaction conditions.

The overall transformation is a two-stage process, even when run in a single pot: the formation of an imine (or its protonated form, the iminium ion) followed by its reduction.[1] Each stage has specific requirements that must be met.

Initial Diagnostic Steps:

  • Analyze Your Crude Product: Before purification, take an aliquot of your crude reaction mixture and analyze it by TLC, LC-MS, or ¹H NMR. Identifying the major components (unreacted starting material, desired product, byproducts) is the most crucial step in diagnosing the problem.

  • Review Your Reagents: Ensure the purity of your 2,4,6-trimethoxybenzaldehyde. Aldehydes can oxidize to carboxylic acids upon storage. Use a fresh, reliable source of methylamine and ensure your reducing agent has not degraded.

Below is a troubleshooting flowchart to guide your investigation based on your crude analysis.

Troubleshooting_Yield start Low Yield: Analyze Crude Product aldehyde High % of Starting Aldehyde? start->aldehyde alcohol Significant Alcohol Byproduct? (2,4,6-trimethoxybenzyl alcohol) aldehyde->alcohol No sol_imine Focus on Imine Formation: - Optimize pH (4-6) - Remove water (e.g., molecular sieves) - Check methylamine source aldehyde->sol_imine Yes tertiary Higher MW Byproduct Observed? (di-substituted amine) alcohol->tertiary No sol_reducing Focus on Reduction Step: - Use a selective reducing agent (e.g., NaBH(OAc)₃) - Add reducing agent *after* imine formation - Control temperature alcohol->sol_reducing Yes product Yield Looks Good in Crude, but Low After Workup? tertiary->product No sol_stoich Focus on Stoichiometry: - Use slight excess of methylamine - Avoid large excess of aldehyde - Monitor reaction progress (TLC/LC-MS) tertiary->sol_stoich Yes sol_workup Focus on Purification: - Optimize acid-base extraction pH - Ensure complete extraction with organic solvent - Check for emulsion formation product->sol_workup Yes

Caption: Troubleshooting flowchart for low yield diagnosis.

Q2: My crude analysis shows a large amount of unreacted 2,4,6-trimethoxybenzaldehyde. What's going wrong?

A2: This is a classic sign of failed or incomplete imine formation. The reaction between an aldehyde and an amine to form an imine is a reversible equilibrium.[2][3] To drive the reaction forward and achieve a high yield of the imine intermediate, two factors are critical: pH control and water removal.

  • Causality - The Role of pH: Imine formation is fastest at a slightly acidic pH of approximately 4-6.[2]

    • Too Basic (pH > 7): The carbonyl group of the aldehyde is not sufficiently activated by protonation, slowing the initial nucleophilic attack by methylamine.

    • Too Acidic (pH < 4): The methylamine, which is the nucleophile, becomes fully protonated to the non-nucleophilic methylammonium ion (CH₃NH₃⁺), shutting down the reaction.

  • Solution - pH Optimization: If you are not controlling the pH, add a catalytic amount of a mild acid like acetic acid.

  • Causality - The Role of Water: Water is a product of imine formation. According to Le Châtelier's principle, its presence will push the equilibrium back towards the starting materials.

  • Solution - Water Removal: For one-pot reactions, add a dehydrating agent like 3Å or 4Å molecular sieves to the reaction mixture before adding the reducing agent. For a two-step approach, use a Dean-Stark apparatus during the imine formation step to azeotropically remove water.

Q3: I'm isolating a significant amount of 2,4,6-trimethoxybenzyl alcohol. How can I prevent this side reaction?

A3: The formation of the corresponding alcohol is due to the direct reduction of the starting aldehyde by your reducing agent.[3][4] This competing reaction pathway becomes significant when the reducing agent is too powerful or when imine formation is slow.

  • Causality - Reducing Agent Selectivity: The key is to use a reducing agent that is more reactive towards the protonated imine (iminium ion) than it is towards the aldehyde.

    • Sodium Borohydride (NaBH₄): A powerful and non-selective reducing agent that will rapidly reduce aldehydes. It is generally a poor choice for one-pot reductive aminations.

    • Sodium Cyanoborohydride (NaBH₃CN) & Sodium Triacetoxyborohydride (NaBH(OAc)₃): These are milder, more selective reducing agents.[5] They are less reactive towards carbonyls at a neutral or slightly acidic pH but are highly effective at reducing the iminium ion intermediate. NaBH(OAc)₃ is often preferred as it is less toxic than its cyanide-containing counterpart.

  • Solution:

    • Switch to a Selective Reducing Agent: The most effective solution is to use sodium triacetoxyborohydride (NaBH(OAc)₃).

    • Control the Order of Addition: Allow the aldehyde and methylamine to stir together (with mild acid and/or a dehydrating agent) for a period (e.g., 30-60 minutes) to allow the imine equilibrium to be established before adding the reducing agent. This ensures there is a high concentration of the target iminium ion for the hydride to attack.

Reducing AgentSelectivity for Imine/IminiumOptimal pHKey Considerations
NaBH₄ Low7-10Reduces aldehydes quickly; poor choice for one-pot method.
NaBH₃CN High3-6Highly selective but toxic (cyanide byproduct).
NaBH(OAc)₃ High4-7Excellent selectivity, non-toxic, commercially available.[5]

Caption: Comparison of common reducing agents for reductive amination.

Q4: I'm observing a byproduct with a higher molecular weight than my product. What is it?

A4: This is almost certainly the tertiary amine, formed by a second reaction between your desired product (a secondary amine) and another molecule of the starting aldehyde.[1]

  • Causality - Product Reactivity: Your product, N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine, is a secondary amine and is still nucleophilic. It can compete with methylamine to attack a molecule of 2,4,6-trimethoxybenzaldehyde, forming a new iminium ion which is then reduced to the tertiary amine byproduct. This is more likely to occur if the aldehyde is used in a large excess or if the reaction is left for an extended period after the primary reaction is complete.

Side_Reaction cluster_main Desired Pathway cluster_side Side Reaction Pathway Aldehyde1 Aldehyde Imine1 Imine Aldehyde1->Imine1 Methylamine Methylamine Methylamine->Imine1 Product Secondary Amine (Desired Product) Imine1->Product + [H⁻] Imine2 New Iminium Ion Product->Imine2 Aldehyde2 Aldehyde Aldehyde2->Imine2 Byproduct Tertiary Amine (Byproduct) Imine2->Byproduct + [H⁻]

Caption: Competing reaction pathways leading to the desired secondary amine and the tertiary amine byproduct.

  • Solution:

    • Control Stoichiometry: Use a slight excess of the methylamine source (e.g., 1.2 to 1.5 equivalents) relative to the aldehyde. This ensures the aldehyde is consumed in the formation of the primary imine.

    • Monitor the Reaction: Use TLC or LC-MS to track the disappearance of the starting aldehyde. Stop the reaction once the aldehyde is consumed to prevent the slower formation of the tertiary amine.

Q5: Purification is challenging, and I'm losing a lot of product during the workup. What are the best practices?

A5: Amines can be tricky to purify due to their basicity and potential for emulsion formation during aqueous workups. A standard acid-base extraction is typically effective.

  • Causality - Amine Basicity: The nitrogen lone pair on your product makes it basic. It will be protonated and water-soluble at low pH, and deprotonated and organic-soluble at high pH. We exploit this to separate it from neutral or acidic impurities.

  • Solution - Optimized Acid-Base Extraction Protocol:

    • Quench Reaction: Carefully quench any remaining reducing agent with water or a mild acid.

    • Acid Wash: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, dichloromethane) and extract with a dilute acid (e.g., 1M HCl). Your amine product will become protonated (R₂NH₂⁺Cl⁻) and move into the aqueous layer. The unreacted aldehyde and alcohol byproduct will remain in the organic layer, which you will discard.

    • Basify Aqueous Layer: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH, saturated NaHCO₃) until the pH is >10. This deprotonates the amine, making it insoluble in water.

    • Extract Product: Extract the basified aqueous layer multiple times with a fresh organic solvent. The combined organic layers now contain your purified amine.

    • Dry and Concentrate: Dry the organic layers over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.

Detailed Experimental Protocols

Protocol 1: High-Yield One-Pot Synthesis using Sodium Triacetoxyborohydride

This procedure is recommended for its high selectivity and operational simplicity.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2,4,6-trimethoxybenzaldehyde (1.0 eq).

  • Solvent & Reagents: Add a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). Add activated 3Å molecular sieves.

  • Amine Addition: Add methylamine (1.2-1.5 eq, often as a solution in THF or as methylamine hydrochloride with a non-nucleophilic base like triethylamine to liberate the free amine).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10 minutes. Note: The reaction may be mildly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor the disappearance of the starting aldehyde by TLC (typically 2-12 hours).

  • Workup & Purification: Once the reaction is complete, quench by slowly adding saturated aqueous NaHCO₃ solution. Stir for 30 minutes. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify further by column chromatography if necessary.

References
  • Simple and efficient one-pot solvent-free synthesis of N-methyl imines of aromatic aldehydes. Beilstein Journal of Organic Chemistry. [Link]

  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. [Link]

  • Direct Synthesis of Protected Secondary N‑Alkylamines via Reductive Amination of Aldehydes with Protected N‑Alkylamines Using Me2SiHCl. PubMed Central (PMC). [Link]

  • Problem 54 One problem with reductive amina... Vaia. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • n-benzyl-n-methoxymethyl-n-(trimethylsilyl)methylamine. Organic Syntheses. [Link]

  • Methylamines purification process.
  • Synthesis of 3-Methoxy-6- [(2, 4, 6-trimethyl-phenylamino)-methyl]-phenol Schiff base characterized by spectral, in-silco and in-vitro studies. PubMed Central (PMC). [Link]

Sources

Troubleshooting

"optimizing reaction conditions for N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine"

Welcome to the Synthesis & Scale-Up Technical Support Center . As a Senior Application Scientist, I have designed this portal to address the specific mechanistic hurdles associated with the synthesis of N-methyl-1-(2,4,6...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Synthesis & Scale-Up Technical Support Center . As a Senior Application Scientist, I have designed this portal to address the specific mechanistic hurdles associated with the synthesis of N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine .

Working with highly electron-rich aromatic systems requires departing from standard reductive amination protocols. Below, you will find diagnostic troubleshooting guides, an optimized methodology, and the underlying causality for each procedural deviation.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: I attempted a direct reductive amination using sodium triacetoxyborohydride (NaBH(OAc)₃) in DCE, but my conversion to the target secondary amine is exceptionally low. Why is this happening? Application Scientist Insight: The root cause is the extreme electron density of your starting material. The three methoxy groups on 2,4,6-trimethoxybenzaldehyde exert a powerful +M (mesomeric) effect, donating electron density directly into the aromatic ring and delocalizing it to the carbonyl carbon. This drastically reduces the carbonyl's electrophilicity. Because direct reductive amination relies on the in situ formation of an iminium ion, the sluggish condensation rate means NaBH(OAc)₃ will preferentially reduce your unreacted aldehyde to 2,4,6-trimethoxybenzyl alcohol before the imine can ever form.

Q2: My LC-MS shows a significant amount of a tertiary amine byproduct (N,N-bis(2,4,6-trimethoxybenzyl)methylamine). How do I suppress this over-alkylation? Application Scientist Insight: Methylamine is a primary amine. Once your target secondary amine is formed, its nitrogen is highly nucleophilic and will readily attack another molecule of the unreacted electron-rich aldehyde. To suppress this, you must abandon the direct reductive amination approach. Instead, utilize an indirect (stepwise) reductive amination . By pre-forming the imine in methanol using a large molar excess of methylamine, you drive the equilibrium entirely to the imine before introducing the reducing agent.

Q3: I achieved good conversion, but my product degraded during the liquid-liquid extraction workup. I used 1M HCl to wash the organic layer. What went wrong? Application Scientist Insight: You inadvertently cleaved your own product. The 2,4,6-trimethoxybenzyl moiety is structurally identical to the "Tmob" protecting group, which is specifically utilized in solid-phase peptide synthesis because of its extreme lability to acids . Washing with 1M HCl protonates the amine, turning it into an excellent leaving group, while the electron-rich aromatic ring stabilizes the resulting carbocation. This leads to rapid C–N bond cleavage. You must use a strictly neutral or mildly basic workup.

Part 2: Quantitative Optimization Data

To highlight the causality behind reagent selection, the following table summarizes the quantitative outcomes of various reductive amination conditions applied to electron-rich benzaldehydes.

Table 1: Optimization Matrix for Reductive Amination of 2,4,6-Trimethoxybenzaldehyde

Reducing AgentSolventAdditiveReaction StrategyOver-alkylation RiskYield / Outcome
NaBH(OAc)₃ DCENoneDirectHigh< 30% (Sluggish imine formation; alcohol byproduct dominates)
NaBH(OAc)₃ DCEAcOH (1 eq)DirectMedium45-50% (Acid additive risks product cleavage over time)
NaBH₃CN MeOHZnCl₂DirectMedium60-70% (Moderate yield; toxic HCN generation risk)
NaBH₄ MeOHNoneIndirect (Stepwise) Low > 90% (Optimal; excess amine prevents dialkylation)

Part 3: Workflow Visualization

Workflow Aldehyde 2,4,6-Trimethoxybenzaldehyde (Low Electrophilicity) Imine Imine Intermediate (Pre-formation required) Aldehyde->Imine MeOH, RT (2-4 hours) Amine Methylamine (5.0 Equivalents) Amine->Imine Drives equilibrium Product Target: N-methyl-1-(2,4,6- trimethoxyphenyl)methanamine Imine->Product NaBH4, 0°C (Fast Reduction) SideProduct Side Product: Tertiary Amine Product->SideProduct If direct reduction used (NaBH(OAc)3) Degradation Degradation: Cleaved Benzyl Group Product->Degradation If acidic workup used (HCl/TFA)

Figure 1: Reaction pathway and troubleshooting nodes for 2,4,6-trimethoxybenzaldehyde amination.

Part 4: Validated Step-by-Step Methodology

This protocol utilizes a self-validating indirect reductive amination strategy to ensure high fidelity and yield.

Reagents Required:

  • 2,4,6-trimethoxybenzaldehyde (1.0 eq, limiting reagent)

  • Methylamine (33% w/w in absolute ethanol or methanolic solution) (5.0 eq)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Anhydrous Methanol (Solvent)

Step 1: Imine Condensation

  • Dissolve 2,4,6-trimethoxybenzaldehyde in anhydrous methanol to achieve a 0.2 M concentration under an inert atmosphere (N₂/Ar).

  • Add the methylamine solution in one rapid portion.

  • Stir the reaction mixture at room temperature for 3 hours.

  • Causality Check: The large excess of methylamine forces the unfavorable equilibrium toward the imine. Pre-forming the imine without the reducing agent present prevents the premature reduction of the aldehyde.

  • Self-Validation Checkpoint: Pull a 10 µL aliquot, dilute in DCM, and spot on a TLC plate (Hexanes:EtOAc 7:3). The aldehyde spot (UV active) must be completely consumed before proceeding to Step 2.

Step 2: Stepwise Reduction 4. Cool the reaction flask to 0 °C using an ice bath. 5. Carefully add NaBH₄ portion-wise over 15 minutes.

  • Causality Check: NaBH₄ is highly reactive in methanol. Cooling mitigates the exothermic hydrogen gas evolution and suppresses unwanted side reactions.

  • Allow the reaction to warm to room temperature and stir for an additional 1 hour.

Step 3: Non-Acidic Workup (Critical) 7. Quench the reaction by slowly adding distilled water (equal to the reaction volume). Do not use acidic quenching agents. 8. Extract the aqueous layer three times with dichloromethane (DCM). 9. Wash the combined organic layers with saturated aqueous NaHCO₃, followed by brine. 10. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure secondary amine.

  • Causality Check: Avoiding HCl or TFA ensures the acid-labile 2,4,6-trimethoxybenzyl (Tmob) group remains intact, preventing catastrophic product loss.

References

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry (ACS Publications).[Link]

  • Protecting groups for asparagine and glutamine in peptide synthesis (US Patent 4935536A).
Optimization

"common pitfalls in N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine experiments"

Technical Support Center: Troubleshooting N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine Workflows Introduction Welcome to the Application Scientist Support Center. N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine (commonl...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine Workflows

Introduction Welcome to the Application Scientist Support Center. N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine (commonly referred to as N-methyl-Tmob-amine) is a specialized secondary amine building block. It is primarily utilized to introduce N-methylamine functionalities into complex molecules while leveraging the 2,4,6-trimethoxybenzyl (Tmob) moiety as a highly acid-labile protecting group [1]. While powerful, the extreme electron density and steric bulk of the Tmob group introduce specific thermodynamic and kinetic challenges during synthesis [2]. This guide provides mechanistic troubleshooting, validated protocols, and empirical data to ensure your workflows are robust and self-validating.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why is my amide coupling with N-methyl-Tmob-amine sluggish, resulting in high recovery of unreacted starting material? Causality: The Tmob group is exceptionally sterically hindered. The two ortho-methoxy groups on the aromatic ring, combined with the N-methyl group on the amine, create a highly congested nucleophilic center. When coupling a carboxylic acid to this secondary amine, the transition state is kinetically unfavorable. Standard carbodiimides (like EDC or DCC) form O-acylisourea intermediates that are too bulky to be efficiently attacked by the hindered N-methyl-Tmob-amine. Solution: Shift the reaction kinetics by using highly reactive uronium/aminium salts such as HATU or COMU. These reagents convert the carboxylic acid into a highly reactive, less sterically demanding 7-aza-benzotriazole active ester. If coupling remains poor, converting the carboxylic acid to an acid chloride is the definitive self-validating solution.

Q2: I am observing premature loss of the Tmob group during column chromatography. How can I prevent this? Causality: The Tmob group is exquisitely sensitive to acid. The three methoxy groups donate electron density into the aromatic ring via resonance, massively stabilizing the resulting benzylic carbocation that forms upon C-N bond cleavage [3]. Because the leaving group is so stable, the activation energy for acid-catalyzed cleavage is very low. The slightly acidic silanol groups on standard silica gel (pH ~4.5-5.0) are sufficient to protonate the amine and trigger spontaneous cleavage. Solution: Pre-treat your silica gel. Flush your column with a solvent system containing 1% triethylamine (TEA) prior to loading your sample to neutralize acidic sites. Furthermore, avoid any acidic aqueous washes (e.g., 1M HCl, saturated citric acid) during your reaction workup.

Q3: After global deprotection with TFA, mass spectrometry shows a +180 Da adduct on my target molecule. What is this, and how do I eliminate it? Causality: The +180 Da mass corresponds to the 2,4,6-trimethoxybenzyl carbocation re-attaching to your molecule. The same resonance stability that makes the Tmob carbocation easy to form also makes it a persistent, long-lived electrophile in the cleavage cocktail. If not immediately intercepted by a highly reactive nucleophile (a scavenger), it will undergo Friedel-Crafts alkylation with electron-rich aromatic rings (e.g., Tryptophan, Tyrosine) or S-alkylation with free thiols (e.g., Cysteine) [4]. Solution: A standard 95% TFA / 5% water mix is insufficient. You must use a cocktail rich in specialized scavengers. Triisopropylsilane (TIPS) is mandatory, as it acts as a hydride donor to permanently reduce the carbocation to 1,3,5-trimethoxy-2-methylbenzene, neutralizing the threat [3].

Section 2: Evaluative Data & Metrics

Table 1: Coupling Reagent Efficacy for N-methyl-Tmob-amine

Reagent SystemIntermediate FormedRelative Steric BulkTypical Yield (16h, 25°C)Recommendation
EDC / HOBtBt-esterHigh< 20%Not Recommended
DCC / DMAPO-acylisoureaVery High< 10%Not Recommended
HATU / DIPEAAt-esterModerate75 - 85%Standard Choice
Oxalyl Chloride / DMFAcid ChlorideMinimal> 90%Use for refractory substrates

Table 2: Scavenger Selection for Tmob Carbocation Trapping

ScavengerMechanism of ActionEfficacy vs Tmob CationSide-Reaction Risk
Water (H₂O)Nucleophilic attack (forms alcohol)LowReversible in strong acid
PhenolAromatic electrophilic substitutionModerateDifficult to remove post-reaction
ThioanisoleSoft nucleophile / S-alkylationHighOdor, potential oxidation
Triisopropylsilane (TIPS)Hydride donation (irreversible reduction)Very HighMinimal

Section 3: Validated Experimental Protocols

Protocol A: Sterically Demanding Amide Coupling Objective: Maximize coupling efficiency of a carboxylic acid to N-methyl-Tmob-amine.

  • Activation: Dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M concentration) under an inert atmosphere (N₂ or Argon).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir for 5 minutes at room temperature to allow the active ester to form. The solution should turn pale yellow.

  • Amine Addition: Add N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine (1.1 eq) dropwise.

  • Reaction: Heat the reaction mixture to 40°C and stir for 16 hours. The slight elevation in temperature overcomes the steric activation barrier.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to remove DMF. Crucial: Do not use acidic washes.

  • Purification: Purify via flash chromatography using silica gel pre-neutralized with 1% TEA in Hexanes.

Protocol B: Global Deprotection and Scavenging Objective: Completely remove the Tmob group while preventing +180 Da re-alkylation adducts.

  • Preparation: Ensure the protected intermediate is completely dry. Trace solvents (especially basic ones like DMF or TEA) will buffer the TFA and stall the deprotection.

  • Cocktail Formulation: Prepare a fresh cleavage cocktail: 90% Trifluoroacetic Acid (TFA), 5% Triisopropylsilane (TIPS), 2.5% Water, and 2.5% EDT (1,2-ethanedithiol). Note: EDT is only strictly necessary if your molecule contains Cysteine or Methionine[4].

  • Cleavage: Chill the cocktail to 0°C. Add the protected intermediate to the cocktail (10 mL per gram of substrate). Stir gently, allowing it to warm to room temperature over 2 hours [3].

  • Precipitation: Concentrate the mixture under a stream of N₂ to 20% of its original volume. Add 10 volumes of ice-cold diethyl ether to precipitate the deprotected product.

  • Isolation: Centrifuge at 3000 rpm for 5 minutes. Decant the ether (which contains the scavenged Tmob byproducts). Wash the pellet twice more with cold ether and dry under vacuum.

Section 4: System Workflows & Logical Relationships

Workflow for N-methyl amide synthesis utilizing N-methyl-Tmob-amine.

Acid-mediated cleavage mechanism of the Tmob group and competing carbocation pathways.

References

  • Title: S-2,4,6-Trimethoxybenzyl (Tmob): A Novel Cysteine Protecting Group for the Nα-9-Fluorenylmethoxycarbonyl (Fmoc) Strategy of Peptide Synthesis. Source: The Journal of Organic Chemistry. URL: [Link]

  • Title: US4935536A - Protecting groups for asparagine and glutamine in peptide synthesis.
  • Title: -4-(3-Fluoropropyl)glutamine as a Tumor Imaging Agent. Source: PubMed Central (PMC). URL: [Link]

Sources

Troubleshooting

"N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine solubility problems and solutions"

Welcome to the Technical Support Center for N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine (also known as N-methyl-Tmob-amine). This highly electron-rich benzylamine derivative is widely utilized as a building block and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine (also known as N-methyl-Tmob-amine). This highly electron-rich benzylamine derivative is widely utilized as a building block and a versatile protecting group intermediate in peptide and organic synthesis.

Because of the unique physicochemical properties imparted by the 2,4,6-trimethoxybenzyl (Tmob) moiety, researchers frequently encounter challenges related to aqueous solubility, organic solvent incompatibility, and unexpected acid-catalyzed degradation. This guide provides field-proven troubleshooting workflows, self-validating protocols, and mechanistic insights to ensure the integrity of your experiments.

Chemical Properties & Solubility Profiles

Understanding the fundamental differences between the free base and the hydrochloride (HCl) salt forms is critical. The Tmob group is highly lipophilic, while the protonated amine is highly polar.

Table 1: Comparative Solubility Profile of N-methyl-Tmob-amine

SolventFree Base SolubilityHCl Salt SolubilityCausality & Mechanistic Notes
Water (pH 7.4) < 1 mg/mL> 50 mg/mLThe HCl salt is fully ionized, allowing aqueous solvation. The free base is dominated by the hydrophobic trimethoxy-aromatic ring.
DMSO > 100 mg/mL> 100 mg/mLDMSO is a universal aprotic solvent that disrupts both the crystalline lattice of the salt and solvates the lipophilic ring.
Dichloromethane (DCM) > 100 mg/mL< 1 mg/mLDCM cannot solvate the highly polar ionic bonds of the HCl salt, but easily dissolves the neutral free base.
0.1% TFA (pH < 2) DegradationDegradationThe electron-donating methoxy groups make the Tmob moiety highly acid-labile, leading to rapid C-N bond cleavage.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my compound crash out when diluting from a DMSO stock into an aqueous assay buffer?

A1: This is a classic case of localized supersaturation. Trimethoxy-aromatic compounds inherently suffer from poor aqueous solubility . When a highly concentrated DMSO stock is injected rapidly into water, the DMSO diffuses away faster than the hydrophobic Tmob-amine can disperse, causing it to exceed its local solubility limit and precipitate. Solution: Always add the DMSO stock dropwise into a vigorously stirring buffer. Ensure the final DMSO concentration is between 5-10% to maintain solubility.

Q2: My solution turned cloudy and slightly pink/yellow after adjusting the buffer pH to 4.0. Is this a solubility limit?

A2: No, this is not a solubility issue; it is acidolytic degradation . The 2,4,6-trimethoxybenzyl (Tmob) group is highly electron-rich and extremely acid-labile 12. At low pH, the amine is protonated, and the C-N bond cleaves to form a highly stabilized 2,4,6-trimethoxybenzyl cation (which often appears yellow/pink). The cloudiness you observe is the subsequent formation of insoluble Tmob-alcohols or polymeric byproducts, not the intact compound. Solution: Maintain all aqueous solutions at pH > 5.5. If your assay requires acidic conditions, this compound is structurally incompatible.

Q3: I am trying to use the compound in a peptide coupling reaction in DCM, but it remains a suspension. Why?

A3: You are likely using the hydrochloride salt form of the amine. As a hydrochloride salt, it is a crystalline solid (melting point 204-207 °C) with high polarity 3. Standard organic coupling solvents like DCM or THF cannot solvate the ionic lattice. Solution: You must perform a free-basing workup (see Protocol 2) or add a stoichiometric excess of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) directly to the reaction mixture to generate the DCM-soluble free base in situ.

Diagnostic Workflows & Mechanistic Pathways

To assist in rapid benchtop troubleshooting, utilize the following decision matrix when encountering precipitation in aqueous media.

Workflow Start Compound Precipitates in Aqueous Buffer CheckPH Check Buffer pH Start->CheckPH IsAcidic pH < 5.0? CheckPH->IsAcidic Degradation Acidolytic Cleavage (Tmob loss) IsAcidic->Degradation Yes CheckSolvent Check Co-solvent % IsAcidic->CheckSolvent No AdjustPH Adjust pH to 6.5 - 7.5 Prepare fresh stock Degradation->AdjustPH IncreaseDMSO Increase DMSO to 5-10% or add Tween-20 CheckSolvent->IncreaseDMSO Sonication Gentle Sonication (Max 30°C) IncreaseDMSO->Sonication

Fig 1. Troubleshooting workflow for precipitation of N-methyl-Tmob-amine in aqueous media.

Understanding the degradation mechanism is crucial for preventing unexpected experimental failures. The diagram below illustrates the causality of acid-induced precipitation.

Pathway A N-methyl-Tmob-amine (Intact, Soluble) B Protonation of Amine (pH < 5) A->B C C-N Bond Cleavage (TFA or strong acid) B->C D 2,4,6-Trimethoxybenzyl Cation (Highly Stabilized) C->D F Methylamine (Aqueous Soluble) C->F E Tmob-Alcohol / Polymers (Insoluble Precipitate) D->E + H2O

Fig 2. Acid-catalyzed cleavage pathway of the 2,4,6-trimethoxybenzyl (Tmob) group.

Self-Validating Experimental Protocols

Protocol 1: Preparation of a Stable 50 mM Aqueous-Compatible Stock

Causality: Direct addition of hydrophobic powders to water prevents proper solvation. By pre-dissolving in DMSO and controlling the dilution rate, we bypass the nucleation phase that causes precipitation .

  • Weighing: Accurately weigh 10.56 mg of N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine (free base) into a clean, dry glass vial.

  • Primary Solvation: Add exactly 1.0 mL of anhydrous DMSO. Vortex until completely dissolved to yield a 50 mM stock.

  • Buffer Preparation: Prepare your target aqueous buffer, ensuring the pH is strictly between 6.5 and 7.5 to prevent acidolytic cleavage 1.

  • Dilution: While vigorously stirring the buffer on a magnetic plate, add the DMSO stock dropwise (e.g., 10 µL per drop). Do not exceed a final DMSO concentration of 10% (v/v).

  • Self-Validation Check: Measure the absorbance of the final solution at 600 nm. An OD600​>0.05 indicates micro-precipitation has occurred. If the solution is perfectly clear but turns pink/yellow over time, check the pH immediately—acidic degradation is occurring.

Protocol 2: Free-Basing the Hydrochloride Salt for Organic Synthesis

Causality: The HCl salt is insoluble in non-polar organic solvents. Washing with a mild aqueous base deprotonates the amine, shifting its partition coefficient (LogP) entirely into the organic phase.

  • Dissolution: Dissolve 1.0 g of the HCl salt in 20 mL of deionized water.

  • Basification: Slowly add saturated Sodium Bicarbonate ( NaHCO3​ ) solution until the pH of the aqueous layer reaches 8.5 - 9.0. Note: The solution will turn milky as the free base crashes out of the water.

  • Extraction: Add 20 mL of Dichloromethane (DCM) and transfer to a separatory funnel. Shake gently and vent.

  • Separation: Collect the lower organic (DCM) layer. Repeat the extraction with another 20 mL of DCM.

  • Drying & Concentration: Dry the combined organic layers over anhydrous Sodium Sulfate ( Na2​SO4​ ). Filter and concentrate under reduced pressure.

  • Self-Validation Check: The resulting product should be a clear to pale-yellow oil. To validate, attempt to dissolve a 5 mg aliquot in 1 mL of Hexane or DCM; it should dissolve instantly and completely, confirming the successful removal of the HCl salt.

References

  • Fmoc-Asn(Tmob)-OH | 120658-63-1 | Peptide Synthesis . Benchchem. 1

  • Overcoming solubility issues of 2,4,5-Trimethoxybenzaldehyde in aqueous media . Benchchem.

  • 2,4,6-Trimethoxybenzylamine hydrochloride | 146548-59-6 . Sigma-Aldrich.3

  • Cysteine protecting groups: applications in peptide and protein science . Chemical Society Reviews (RSC Publishing). 2

Sources

Optimization

Technical Support Center: N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine Stability &amp; Handling

Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals working with N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals working with N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine . Due to its unique structural features—specifically the highly electron-rich 2,4,6-trimethoxybenzyl (TMB) group and the secondary amine moiety—this compound is highly susceptible to specific degradation pathways if not handled correctly.

This guide provides a deep dive into the mechanistic causes of degradation, troubleshooting FAQs, quantitative data summaries, and self-validating experimental protocols to ensure the integrity of your compound.

Core Degradation Pathways & Mechanistic Causality

To prevent degradation, it is critical to understand the chemical vulnerabilities of the molecule.

Acid-Catalyzed C-N Bond Cleavage

The 2,4,6-trimethoxybenzyl group is exceptionally electron-rich. The three methoxy groups at the ortho and para positions strongly donate electron density into the aromatic ring via resonance. Upon protonation of the secondary amine in even mildly acidic conditions, the C-N bond undergoes rapid heterolytic cleavage. The resulting 2,4,6-trimethoxybenzyl carbocation is highly stabilized by the resonance contribution of the oxygen lone pairs. Because of this extremely low activation energy for heterolysis, the TMB group is notoriously acid-labile and is frequently utilized as a temporary protecting group in solid-phase peptide synthesis, where it is intentionally cleaved by trifluoroacetic acid (TFA)[1].

AcidCleavage A N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine (Intact Secondary Amine) B Protonated Amine Intermediate (pH < 5) A->B Trace Acid (H+) C Heterolytic C-N Bond Cleavage B->C Activation D 2,4,6-Trimethoxybenzyl Carbocation (Highly Stabilized) C->D Product 1 E Methylamine (Free Amine Leaving Group) C->E Product 2

Mechanism of acid-catalyzed C-N bond cleavage in 2,4,6-trimethoxybenzylamines.

Atmospheric CO2 Degradation (Carbamate Formation)

As a secondary amine, N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine acts as a strong nucleophile. Upon exposure to atmospheric carbon dioxide, the amine nitrogen attacks the electrophilic carbon of CO2, forming a zwitterionic intermediate. This intermediate undergoes rapid proton transfer to form carbamic acid, which subsequently reacts with a second equivalent of the free amine to precipitate as a stable ammonium carbamate salt[2]. This pathway is a well-documented challenge in amine-based carbon capture technologies and manifests analytically as a +44 Da mass shift[3].

CO2Degradation A Free Secondary Amine (Nucleophile) C Zwitterionic Intermediate A->C Nucleophilic Attack B Atmospheric CO2 (Electrophile) B->C D Carbamic Acid (Unstable Intermediate) C->D Proton Transfer E Ammonium Carbamate Salt (+44 Da Mass Shift) D->E + 2nd Amine Equivalent

Formation of carbamate salts via secondary amine reaction with atmospheric CO2.

Troubleshooting Guides & FAQs

Q1: My LC-MS shows a massive peak for methylamine and a loss of the parent compound. What happened? A: Your compound has undergone acid-catalyzed cleavage[4]. This frequently occurs if the compound is dissolved in unbuffered chlorinated solvents (like chloroform or dichloromethane), which slowly decompose to generate trace hydrochloric acid (HCl) over time. Solution: Switch your diluent to LC-MS grade acetonitrile or methanol. If a chlorinated solvent is strictly required, it must be passed through a plug of basic alumina immediately prior to use.

Q2: I am observing a +44 Da mass shift during long-term storage of the free base. How do I reverse this? A: The +44 Da shift corresponds to the addition of CO2, indicating that your free base has converted into an ammonium carbamate salt due to atmospheric exposure[3]. Solution: This process is reversible. You must perform a basic liquid-liquid extraction (see Protocol B below) to deprotonate the ammonium species, which drives the decomposition of the carbamate back into the free amine and aqueous carbonate. Moving forward, store the compound under an inert Argon atmosphere.

Q3: The compound is turning yellow/brown in solution over time. How do I prevent this? A: The 2,4,6-trimethoxyphenyl ring is highly electron-rich, making it susceptible to oxidative degradation (forming quinone-type structures) when exposed to light, oxygen, or trace transition metals. Solution: Store the compound in amber vials at -20°C. Ensure all solvents are thoroughly degassed (sparged with Nitrogen or Argon) prior to making stock solutions.

Quantitative Data: Degradation Triggers & Prevention

Degradation PathwayPrimary TriggerChemical ConsequenceAnalytical SignaturePrevention Strategy
Acid-Catalyzed Cleavage Trace acids (pH < 6), aged chlorinated solventsFormation of methylamine and TMB-alcohol/ethersLoss of parent mass; appearance of TMB-cation fragmentsMaintain basic/neutral pH; use base-washed glassware
Carbamate Formation Atmospheric CO2 exposureConversion of free base to ammonium carbamate salt+44 Da mass shift (M+44) in mass spectrometryStore under Argon/N2; keep tightly sealed
Oxidative Degradation Oxygen, UV light, transition metalsOxidation of the electron-rich aromatic ringDiscoloration (yellow/brown); complex MS adductsStore at -20°C in amber vials; degas solvents

Experimental Protocols (SOPs)

Protocol A: Safe Handling and Preparation of Stock Solutions

This protocol ensures the compound is protected from acid-catalyzed cleavage and CO2 degradation during routine handling.

  • Glassware Neutralization: Wash all glass vials with a 0.1 M NaOH solution, followed by thorough rinsing with HPLC-grade water and drying. This neutralizes acidic silanol groups on the glass surface that can trigger localized C-N cleavage.

  • Solvent Preparation: Select LC-MS grade Acetonitrile or Methanol. Sparge the solvent with Argon gas for 15 minutes to remove dissolved CO2 and Oxygen.

  • Dissolution: Weigh the N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine standard rapidly to minimize atmospheric exposure. Dissolve in the degassed solvent to the desired concentration.

  • Storage: Aliquot the solution into amber vials. Blanket the headspace of each vial with a gentle stream of Argon before immediately sealing with a PTFE-lined cap. Store at -20°C.

Protocol B: Reversing Carbamate Formation (Free Base Recovery)

This self-validating protocol utilizes Le Chatelier's principle and pH manipulation to break down carbamate salts and recover the pure free base.

  • Dissolution: Suspend the degraded carbamate salt in a biphasic mixture of Ethyl Acetate and 1.0 M aqueous NaOH (1:1 v/v ratio, approx. 10 mL per 100 mg of compound).

  • Agitation: Stir the biphasic mixture vigorously for 15–20 minutes at room temperature. Causality Note: The strong base deprotonates the ammonium ion of the carbamate salt. Without the stabilizing ammonium counter-ion, the carbamic acid intermediate rapidly decomposes into the free amine and water-soluble carbonate (CO3^2-).

  • Extraction: Transfer to a separatory funnel and collect the organic (Ethyl Acetate) layer, which now contains the recovered free base. Extract the aqueous layer twice more with fresh Ethyl Acetate to ensure quantitative recovery.

  • Drying & Concentration: Combine the organic layers and dry over anhydrous Sodium Sulfate (Na2SO4). Filter the drying agent and concentrate the solvent under reduced pressure (rotary evaporation) to yield the purified free base. Immediately store under Argon.

References

  • Product Class 11: Peptides - Thieme Connect. (Details the acid lability and TFA-mediated cleavage of the 2,4,6-trimethoxybenzyl protecting group in synthetic chemistry).[Link]

  • TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis - Organic Process Research & Development, ACS Publications. (Discusses the generation of highly stabilized carbocations from Tmob cleavage).[Link]

  • The application of amine-based materials for carbon capture and utilisation: an overarching view - RSC Publishing. (Provides mechanistic insight into the reaction between secondary amines and atmospheric CO2 to form ammonium carbamates).[Link]

  • A Unified Approach to CO2–Amine Reaction Mechanisms - ACS Omega. (Validates the zwitterionic intermediate and +44 Da mass shift associated with carbamate salt formation).[Link]

Sources

Troubleshooting

Technical Support Center: Interpreting Unexpected Results with N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine

A Note from the Senior Application Scientist: Welcome to the technical support center for N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine. It is important to note that this is a specialized research compound with limited...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note from the Senior Application Scientist:

Welcome to the technical support center for N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine. It is important to note that this is a specialized research compound with limited specific literature. Therefore, this guide has been developed by synthesizing data from analogous structures and established chemical principles. The troubleshooting advice provided here is grounded in extensive experience with related synthetic pathways, particularly reductive amination, and the known chemical behavior of N-methyl and trimethoxyphenyl moieties. Our goal is to provide a robust framework for identifying and resolving unexpected experimental outcomes.

Section 1: Synthesis & Purification Issues

The most probable synthetic route to N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine is the reductive amination of 2,4,6-trimethoxybenzaldehyde with methylamine. This section addresses common challenges encountered during this process.

FAQ 1: My reaction yield is consistently low or the reaction fails to proceed. What are the likely causes?

Low yield in a reductive amination can stem from several factors, primarily related to the formation of the intermediate imine/iminium ion and the efficacy of the reduction step.[1]

Troubleshooting Steps:

  • Verify Imine Formation: The crucial first step is the condensation of the aldehyde and amine. This equilibrium is pH-dependent.

    • pH is Critical: A slightly acidic medium (pH 4-6) is often optimal to catalyze the dehydration required for imine formation.[1] If the pH is too low, the highly nucleophilic methylamine will be fully protonated to its non-nucleophilic ammonium salt. If the pH is too high, the carbonyl group of the aldehyde is not sufficiently activated.[2]

    • Solution: Add a catalytic amount of acetic acid (e.g., 5-10 mol%). You can also pre-stir the aldehyde and amine for 1-2 hours before adding the reducing agent to ensure imine formation is complete.[3]

  • Assess the Reducing Agent: The choice and quality of your reducing agent are paramount.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is a mild and highly selective reagent for one-pot reductive aminations, effective in solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM).[4] It is moisture-sensitive, so ensure you are using a fresh, properly stored bottle.

    • Sodium Borohydride (NaBH₄): A stronger, less selective reducing agent. If added prematurely, it will reduce the starting aldehyde to 2,4,6-trimethoxybenzyl alcohol.[2] It is best used in a two-step procedure where the imine is formed first, often in a protic solvent like methanol (MeOH).[5]

    • Sodium Cyanoborohydride (NaBH₃CN): Selective for the iminium ion over the carbonyl.[3] However, it is highly toxic and can generate hydrogen cyanide gas at acidic pH, requiring careful handling.

  • Solvent Choice: The solvent can significantly impact the reaction.

    • For NaBH(OAc)₃, anhydrous DCM or DCE are standard.[1]

    • For NaBH₄, methanol is commonly used. Be aware that reactive primary or secondary alcohols can sometimes undergo oxidation on catalyst surfaces (if using catalytic hydrogenation) and generate aldehyde/ketone impurities.[6]

Workflow Diagram: One-Pot Reductive Amination

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 2,4,6-trimethoxybenzaldehyde in anhydrous DCM B Add methylamine solution (e.g., in THF or H2O) A->B C Add catalytic acetic acid (optional, but recommended) B->C D Stir for 1-2h at RT (Imine Formation) C->D E Add NaBH(OAc)3 portion-wise D->E F Stir overnight at RT (Reduction) E->F G Quench with sat. NaHCO3 (aq) F->G H Extract with DCM G->H I Dry, filter, concentrate H->I J Purify via column chromatography I->J

Caption: General experimental workflow for one-pot reductive amination.

FAQ 2: My TLC/LC-MS shows multiple unexpected products. What are they?

Several side products are common in this reaction. Identifying them is key to optimizing the conditions.

Common Side Products:

Compound NameStructureFormation MechanismHow to Minimize
2,4,6-Trimethoxybenzyl Alcohol Ar-CH₂OHReduction of the starting aldehyde by the borohydride reagent.[2]Use a milder reducing agent (NaBH(OAc)₃) or ensure complete imine formation before adding NaBH₄.
Tertiary Amine (Over-alkylation) Ar-CH₂-N(CH₃)-CH₂-ArThe desired secondary amine product reacts with another molecule of the aldehyde.[2]Use a slight excess of methylamine relative to the aldehyde.
Unreacted Imine Ar-CH=NCH₃Incomplete reduction.Increase the amount of reducing agent (1.5-2.0 eq), extend the reaction time, or check the reagent's activity.[1][5]

Troubleshooting Decision Tree:

Start Unexpected spots on TLC/LCMS CheckSM Is starting aldehyde present? Start->CheckSM CheckAlcohol Is benzyl alcohol byproduct present? CheckSM->CheckAlcohol No Result1 Incomplete reaction. - Increase time/temp. - Check starting material purity. CheckSM->Result1 Yes CheckTertiary Is tertiary amine byproduct present? CheckAlcohol->CheckTertiary No Result2 Premature aldehyde reduction. - Use NaBH(OAc)3. - Ensure full imine formation before adding NaBH4. CheckAlcohol->Result2 Yes CheckImine Is imine intermediate present? CheckTertiary->CheckImine No Result3 Over-alkylation occurred. - Use slight excess of methylamine. - Add aldehyde slowly to amine/reagent mixture. CheckTertiary->Result3 Yes Result4 Incomplete reduction. - Add more reducing agent (1.5-2.0 eq). - Check reagent quality/activity. CheckImine->Result4 Yes

Caption: Troubleshooting guide for identifying common reaction byproducts.

Section 2: Spectroscopic & Analytical Discrepancies

Correctly interpreting analytical data is crucial for structure confirmation. The electron-rich trimethoxyphenyl ring and the basic nitrogen can lead to subtle, sometimes confusing, spectral features.

FAQ 3: My ¹H NMR shows a singlet for the N-methyl group, but its chemical shift is not where I expect it. Is the synthesis wrong?

Not necessarily. The chemical shift of N-methyl protons is highly sensitive to their environment.

  • Expected Chemical Shift: In a neutral solvent like CDCl₃, the N-methyl protons of a secondary benzylamine typically appear as a singlet around 2.5-3.0 ppm .[7]

  • Solvent Effects: The use of acidic solvents or even acidic impurities can cause significant downfield shifts. Protonation of the nitrogen atom deshields the adjacent methyl protons. A shift of 0.3-1.3 ppm downfield can be observed when changing the solvent from CDCl₃ to an acidic one like trifluoroacetic acid (TFA).[8] If your CDCl₃ contains trace amounts of DCl, you may see a broadened or slightly shifted peak.

  • Confirmation: To confirm the peak identity, you can perform a simple experiment: acquire a spectrum in CDCl₃, then add a drop of D₂O and shake. The N-H proton signal should disappear, and you may observe a slight shift in the N-methyl and benzylic CH₂ protons.

Proton EnvironmentTypical ¹H Chemical Shift (ppm)MultiplicityNotes
Ar-OCH₃ (x3)~3.8 - 4.1s (singlet)Three distinct singlets are expected due to the substitution pattern.
Ar-H (x2)~6.1 - 6.3s (singlet)The two aromatic protons are equivalent.
Ar-CH₂-N ~3.7 - 4.0s (singlet)
N-CH₃ ~2.5 - 3.0s (singlet)Highly solvent and pH dependent.[7]
N-H ~1.5 - 2.5br s (broad singlet)Often broad and may exchange with water.
FAQ 4: My mass spectrum doesn't show a clear molecular ion (M⁺) peak. How can I confirm the mass?

Acyclic aliphatic amines often exhibit weak or absent molecular ion peaks in Electron Ionization (EI) mass spectrometry.[9] The fragmentation pattern, however, is highly predictable and provides strong evidence for the structure.

  • Nitrogen Rule: The nominal molecular weight of N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine (C₁₁H₁₇NO₃) is 211.26. Since it contains an odd number of nitrogen atoms (one), the molecular ion peak (M⁺) should appear at an odd m/z value, such as 211.[9][10]

  • Dominant Fragmentation (α-Cleavage): The most common fragmentation pathway for amines is cleavage of the bond alpha to the nitrogen atom. This results in a stable, resonance-stabilized iminium cation.[9][11]

    • Pathway A (Loss of Benzyl Radical): Cleavage between the benzylic carbon and the aromatic ring is less likely due to the strong sp²-sp³ bond.

    • Pathway B (Loss of Methyl Radical): Cleavage of the N-CH₃ bond is possible but often less favorable than loss of the largest alkyl group.

    • Pathway C (Loss of Trimethoxyphenyl Radical): The most probable fragmentation involves cleavage of the C-C bond between the nitrogen and the benzylic carbon, leading to the loss of the trimethoxyphenyl radical. However, the charge is more likely to be stabilized on the nitrogen-containing fragment. The most favorable α-cleavage is the loss of the largest substituent from the carbon attached to the nitrogen. In this case, that would be the trimethoxyphenyl group, but this would lead to a very small fragment. The most likely dominant cleavage is the loss of a hydrogen radical from the benzylic carbon, or cleavage of the benzyl-nitrogen bond.

Expected MS Fragmentation:

Caption: Predicted major fragmentation pathways in EI-MS.

  • Solution: If you cannot find the M⁺ peak, use a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI). These methods are much more likely to show the protonated molecule, [M+H]⁺, at m/z 212.

Section 3: Interpreting Biological Assay Results

The 2,4,6-trimethoxyphenyl moiety is structurally related to the 3,4,5-trimethoxyphenyl group, a well-known pharmacophore in many potent anticancer agents that act by inhibiting tubulin polymerization, often by binding at the colchicine site.[12][13] Unexpected biological results may arise from this structural similarity or from subtle differences.

FAQ 5: My compound contains a trimethoxyphenyl group but shows poor or no activity in a tubulin polymerization inhibition assay. Why?

While the trimethoxyphenyl group is a key feature, its specific substitution pattern and the overall molecular architecture are critical for tubulin binding.

  • Substitution Pattern is Key: The vast majority of potent tubulin inhibitors feature a 3,4,5-trimethoxy substitution pattern.[12] This specific arrangement is considered optimal for fitting into the colchicine binding pocket on β-tubulin. The 2,4,6-substitution pattern of your compound presents a different three-dimensional arrangement of the methoxy groups, which may not be conducive to binding at this site.

  • Steric Hindrance: The methoxy groups at positions 2 and 6 (ortho to the benzylic carbon) can cause significant steric hindrance. This may prevent the molecule from adopting the correct conformation required for binding to the target protein.

  • Alternative Mechanisms: The compound may have a different biological target. Molecules with trimethoxyphenyl motifs have been investigated for other activities, including the inhibition of oncogenic K-Ras signaling.[14] If your primary assay is negative, consider screening for other potential mechanisms of action or cellular effects, such as cell cycle arrest or apoptosis induction, which could provide clues to its true target.[15][16]

Section 4: Standard Operating Protocols

Protocol 1: General Procedure for Reductive Amination

This protocol describes a general method for the synthesis of N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine.

Materials:

  • 2,4,6-Trimethoxybenzaldehyde (1.0 eq)

  • Methylamine (1.2 eq, e.g., 40% solution in H₂O)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2,4,6-trimethoxybenzaldehyde (1.0 eq) and dissolve in anhydrous DCE (to make a ~0.1 M solution).

  • Add the methylamine solution (1.2 eq) dropwise via syringe while stirring.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Note: The reaction may bubble slightly.

  • Allow the reaction to stir at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS.

  • Once the reaction is complete, carefully quench by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer two more times with DCE.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the final product.

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Reductive Amination with 2-Ethoxyethylamine. BenchChem.
  • BenchChem. (2025).
  • Fluorochem. (n.d.). n-Methyl-1-(2,4,6-trimethoxyphenyl)methanamine (CAS 1097125-26-2).
  • Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines.
  • Fiveable. (2025, August 15). N-methyl groups: Organic Chemistry Study Guide. Fiveable.
  • Edwards, O. E., & Paskovich, D. H. (1966). ON THE USE OF NUCLEAR MAGNETIC RESONANCE FOR THE DETECTION, ESTIMATION, AND CHARACTERIZATION OF N-METHYL GROUPS. Canadian Journal of Chemistry, 44(11), 1327-1335.
  • ResearchGate. (n.d.). Three main products observed in the reductive amination of benzaldehyde....
  • WordPress. (n.d.). Specific solvent issues with Reductive Amination/Alkylation.
  • ResearchGate. (2016, October 22). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?.
  • YouTube. (2020, December 21). Mass Spectroscopy Lecture 7: Fragmentation of Amines Part 2.
  • ACS Publications. (2020, April 2). N-Methylation of Amines with Methanol in Aqueous Solution Catalyzed by a Water-Soluble Metal–Ligand Bifunctional Dinuclear Iridium Catalyst. The Journal of Organic Chemistry.
  • Chemistry LibreTexts. (2022, July 3). 6.5: Amine Fragmentation.
  • JoVE. (2023, April 30). Video: Mass Spectrometry of Amines.
  • Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?.
  • Future4200. (n.d.). Chapter 11 - Amines.
  • ResearchGate. (2018, March 21). Aldehyde not reacting in reductive amination reaction, thoughts?.
  • Key Organics. (n.d.). N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine.
  • Universidad de Zaragoza. (2022, May 25). N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC Ligand.
  • PMC. (2025, October 24). Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni‐Doped MFM‐300(Cr) Catalyst.
  • SLS. (n.d.). 2,4,6-Trimethoxybenzaldehyde, | 138711-50G | SIGMA-ALDRICH.
  • Sigma-Aldrich. (n.d.). 2,4,6-Trimethoxybenzaldehyde 98 830-79-5.
  • BenchChem. (2025). The Pivotal Role of the (3,4,5-Trimethoxyphenyl) Moiety in Modern Chemical Scaffolds: An In-depth Technical Guide. BenchChem.
  • Sigma-Aldrich. (n.d.). (2,4,6-trimethoxyphenyl)methanamine | 77648-20-5.
  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methylamine CH5N CH3NH2.
  • MDPI. (2023, February 17). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.
  • PMC. (n.d.). Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity.
  • MDPI. (2025, January 17). (E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation as Novel Antimitotic Agents Targeting Breast Cancer.
  • ACS Publications. (2009, July 10). Secondary Amine Formation from Reductive Amination of Carbonyl Compounds Promoted by Lewis Acid Using the InCl3/Et3SiH System. Organic Letters.
  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
  • PLOS One. (2016, August 15). A Hybrid Chalcone Combining the Trimethoxyphenyl and Isatinyl Groups Targets Multiple Oncogenic Proteins and Pathways in Hepatocellular Carcinoma Cells.
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  • PMC. (n.d.). Chalcones bearing a 3,4,5-trimethoxyphenyl motif are capable of selectively inhibiting oncogenic K-Ras signaling.
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Optimization

Technical Support Center: N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine Quality Control &amp; Purity Analysis

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals working with N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine. It is structured in a question-and-answer f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals working with N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine. It is structured in a question-and-answer format to directly address common and complex issues encountered during quality control (QC) and purity analysis. The methodologies described are grounded in established regulatory principles to ensure scientific integrity and data reliability.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the handling, storage, and preliminary analysis of N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine.

Q1: What are the primary stability concerns for N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine and how should it be stored?

A1: As a substituted phenethylamine, the primary stability concerns are oxidation and photolytic degradation. The amine functional group can be susceptible to oxidation, potentially forming N-oxides or other degradation products. The aromatic ring, while electron-rich due to the methoxy groups, can also participate in photolytic reactions. Therefore, the compound should be stored in well-sealed, amber glass vials under an inert atmosphere (e.g., argon or nitrogen) and refrigerated (2-8°C) to minimize thermal degradation.

Q2: What are the expected impurities from the synthesis of N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine?

A2: The most common synthetic route is the reductive amination of 2,4,6-trimethoxybenzaldehyde with methylamine. Potential impurities arising from this process include:

  • Unreacted Starting Materials: 2,4,6-trimethoxybenzaldehyde and methylamine.[1]

  • Intermediate: The N-(2,4,6-trimethoxybenzylidene)methanamine (imine) intermediate, resulting from incomplete reduction.[1]

  • Byproducts: 2,4,6-trimethoxybenzyl alcohol, formed by the reduction of the starting aldehyde.[1]

  • Process-Related Impurities: Residual solvents, reagents, and catalysts used during synthesis and purification.[2]

Q3: Which analytical techniques are most suitable for routine purity assessment?

A3: A combination of chromatographic and spectroscopic techniques is essential for a comprehensive purity profile.

  • High-Performance Liquid Chromatography (HPLC) with UV detection is the primary method for quantifying purity and detecting non-volatile organic impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for identifying volatile impurities, residual solvents, and for confirming the identity of the main component and its byproducts.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) is unparalleled for structural confirmation and can be used for quantitative analysis (qNMR) with an internal standard.[5][6]

Q4: What are the regulatory standards for impurity thresholds?

A4: The International Council for Harmonisation (ICH) guidelines provide the framework for impurity control in new drug substances.[7][8][9] The key thresholds from ICH Q3A(R2) are:[2]

  • Reporting Threshold: Impurities at or above 0.05% must be reported.[2][8]

  • Identification Threshold: Impurities at or above 0.10% (for a maximum daily dose ≤ 2g) must be structurally identified.[8]

  • Qualification Threshold: Impurities at or above 0.15% (for a maximum daily dose ≤ 2g) must be qualified, meaning toxicological data is required to demonstrate their safety.[2][8]

Threshold ICH Q3A(R2) Limit (for max. daily dose ≤ 2g) Action Required
Reporting≥ 0.05%Report the impurity in regulatory submissions.
Identification≥ 0.10%Determine the structure of the impurity.
Qualification≥ 0.15%Provide safety data to justify the proposed acceptance criterion.

Table 1: ICH Q3A(R2) Impurity Thresholds.

Part 2: Troubleshooting Analytical Methods

This section provides in-depth troubleshooting for specific issues encountered during HPLC, GC-MS, and NMR analysis.

High-Performance Liquid Chromatography (HPLC) Guide

Q5: My HPLC chromatogram shows poor peak shape (tailing or fronting) for the main analyte peak. What is the cause and how can I fix it?

A5: Poor peak shape for an amine compound like this is often due to secondary interactions with the stationary phase or issues with the mobile phase.

  • Causality: The basic amine group can interact with acidic silanol groups on the surface of standard silica-based C18 columns, leading to peak tailing. Peak fronting can indicate column overload or a poorly prepared mobile phase.

  • Troubleshooting Steps:

    • Mobile Phase Modifier: Add a competitive base, such as 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid to the mobile phase. This protonates the analyte and the silanol groups, minimizing secondary interactions.

    • Adjust pH: Ensure the mobile phase pH is 2-3 units below the pKa of the amine to keep it in its protonated form.

    • Use a Base-Deactivated Column: Employ a column specifically designed for basic compounds (e.g., an "end-capped" C18 or a polar-embedded phase column).

    • Check Sample Concentration: Dilute the sample to ensure you are not overloading the column. The typical analytical load is between 1-10 µg on-column.

    • Ensure Mobile Phase Miscibility: Confirm that the organic and aqueous components of your mobile phase are fully miscible and properly degassed.

Q6: I am not detecting expected impurities, or the resolution between the main peak and an impurity is poor. How do I improve the separation?

A6: This is a method specificity issue. The analytical procedure must be able to accurately measure the analyte in the presence of other components like impurities and degradants.[10] Forced degradation studies are essential for developing a truly stability-indicating method.[11][12][13][14]

  • Causality: The chromatographic conditions (mobile phase composition, gradient, flow rate, column chemistry) are not optimized to resolve compounds with similar structures.

  • Workflow for Method Optimization:

G cluster_0 HPLC Method Optimization Workflow A Initial State: Poor Resolution B Perform Forced Degradation Studies (Acid, Base, Peroxide, Heat, Light) A->B Challenge Method Specificity C Analyze Stressed Samples to Identify Degradants B->C D Adjust Gradient Slope (Shallower gradient for better resolution) C->D Primary Adjustment E Change Organic Modifier (e.g., Acetonitrile to Methanol) D->E If resolution is still poor F Evaluate Different Column Chemistry (e.g., Phenyl-Hexyl, Cyano) D->F If resolution is still poor H Achieve Baseline Resolution (Rs > 1.5) D->H G Optimize Temperature and Flow Rate E->G Fine-Tuning F->G Fine-Tuning G->H Validation Goal

Caption: Workflow for improving HPLC separation.

  • Step-by-Step Protocol: Forced Degradation Study

    • Prepare Stock Solutions: Prepare solutions of the drug substance (~1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.[12][13][15]

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Keep at room temperature for 24 hours.[12][13][15]

    • Oxidative Degradation: Add an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.[12][13]

    • Thermal Degradation: Store the solid powder and a solution at 80°C for 48 hours.[13]

    • Photolytic Degradation: Expose the solid powder and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).[9]

    • Analysis: Before injection, neutralize the acid and base samples. Analyze all samples by HPLC, aiming for 5-20% degradation of the main peak.[15]

Gas Chromatography-Mass Spectrometry (GC-MS) Guide

Q7: I am seeing a broad peak or no peak at all for my compound using GC-MS. What's wrong?

A7: This is common for polar amine compounds. The issue stems from either poor thermal stability or unwanted interactions within the GC system.

  • Causality: The primary amine can interact with active sites in the GC inlet and column, leading to peak adsorption and tailing. Alternatively, the compound may be degrading at the high temperatures of the GC inlet.

  • Troubleshooting Steps:

    • Derivatization: This is the most robust solution. Convert the polar amine to a less polar, more volatile derivative. Silylation is a common approach.

    • Lower Inlet Temperature: Gradually decrease the inlet temperature (e.g., from 250°C down to 200°C) to check for thermal degradation.

    • Use an Inert Flow Path: Ensure you are using a deactivated inlet liner and a column designed for amine analysis (e.g., a "WAX" or amine-specific phase).

    • Check for Contamination: A dirty inlet liner can be a major source of active sites. Perform regular maintenance.

  • Step-by-Step Protocol: Silylation for GC-MS Analysis

    • Sample Preparation: Accurately weigh ~1 mg of the sample into a 2 mL GC vial.

    • Solvent Addition: Add 500 µL of a dry, aprotic solvent (e.g., pyridine or N,N-Dimethylformamide).

    • Derivatizing Agent: Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.

    • Analysis: Cool to room temperature and inject 1 µL into the GC-MS. The resulting trimethylsilyl (TMS) derivative will be more volatile and thermally stable.

Q8: The mass spectrum fragmentation pattern is difficult to interpret or doesn't match library entries. How can I confirm the structure?

A8: Standard electron ionization (EI) can cause extensive fragmentation, making it difficult to identify the molecular ion.

  • Causality: High-energy EI (70 eV) breaks the molecule into many small fragments. The molecular ion (M+) peak may be weak or absent.

  • Solutions:

    • Use Soft Ionization: If available, use Chemical Ionization (CI). CI is a lower-energy technique that typically produces a strong protonated molecule peak ([M+H]+), confirming the molecular weight.[16]

    • High-Resolution MS (HRMS): If using a Q-TOF or Orbitrap instrument, obtaining the accurate mass of the parent ion and key fragments can provide the elemental composition, which is highly specific.[3]

    • Analyze Fragmentation Patterns: Even with EI, key fragments can be diagnostic. For N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine, expect to see a prominent fragment from the cleavage of the C-C bond alpha to the nitrogen (a benzylic cleavage), resulting in a stable trimethoxybenzyl cation.

Technique Ionization Energy Primary Ion Observed Advantage
Electron Ionization (EI)High (70 eV)M+ (often weak), FragmentsProvides a reproducible "fingerprint" for library matching.
Chemical Ionization (CI)Low[M+H]+ (strong)Clearly establishes the molecular weight of the compound.[16]
High-Resolution MSN/AAccurate MassProvides elemental composition (e.g., C₁₃H₂₁NO₃).[3]

Table 2: Comparison of Mass Spectrometry Ionization Techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy Guide

Q9: The ¹H NMR spectrum shows broad peaks for some protons, making integration and interpretation difficult. Why is this happening?

A9: Peak broadening in NMR can be caused by several factors, including chemical exchange, the presence of paramagnetic impurities, or sample viscosity. For this molecule, restricted bond rotation or proton exchange are likely culprits.

  • Causality: The molecule may be undergoing conformational exchange on the NMR timescale. Additionally, the amine proton (-NH) can exchange with residual water or other labile protons, leading to broadening.

  • Troubleshooting Steps:

    • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can resolve this. If broadening is due to conformational exchange, heating the sample may cause the broad peaks to sharpen into a time-averaged signal. Cooling may "freeze out" individual conformers, resulting in two sets of sharp peaks.

    • D₂O Shake: To identify the exchangeable -NH proton, add a drop of deuterium oxide (D₂O) to the NMR tube, shake, and re-acquire the spectrum. The -NH peak will disappear as the proton is replaced by deuterium.

    • Use a Dry Solvent: Ensure you are using a high-quality, dry deuterated solvent to minimize exchange with water.[17][18]

    • Check for Paramagnetic Impurities: If the sample has a slight color or was exposed to metal catalysts, trace paramagnetic metals can cause significant broadening of all peaks. Filtering the NMR solution through a small plug of silica or celite can sometimes help.

G cluster_1 NMR Peak Broadening Troubleshooting Start Broad Peaks Observed in ¹H NMR Spectrum CheckExchange Is the -NH proton broad? Start->CheckExchange D2O Perform D₂O Shake CheckExchange->D2O Yes CheckConformers Are other peaks also broad? CheckExchange->CheckConformers No NH_Gone -NH Peak Disappears (Problem Identified) D2O->NH_Gone VT_NMR Run Variable Temperature (VT) NMR CheckConformers->VT_NMR Yes CheckMetals Are all peaks broad and misshapen? CheckConformers->CheckMetals No PeaksSharpen Peaks Sharpen/Change (Conformational Exchange) VT_NMR->PeaksSharpen Filter Filter sample through Celite/Silica Plug CheckMetals->Filter Yes End Issue Unresolved: Consider Sample Degradation or High Viscosity CheckMetals->End No Resolved Spectrum Improved (Paramagnetic Impurity Removed) Filter->Resolved

Sources

Reference Data & Comparative Studies

Validation

"N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine vs. other trimethoxyphenyl compounds"

The trimethoxyphenyl (TMP) moiety is a fascinating structural motif where mere positional isomerism dictates an absolute divergence in application. While N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine (a 2,4,6-TMP deriva...

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Author: BenchChem Technical Support Team. Date: April 2026

The trimethoxyphenyl (TMP) moiety is a fascinating structural motif where mere positional isomerism dictates an absolute divergence in application. While N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine (a 2,4,6-TMP derivative) is a highly specialized, electron-rich building block prized in synthetic chemistry for its lability, 3,4,5-trimethoxyphenyl compounds (such as Combretastatin A-4, Colchicine, and VERU-111) are privileged pharmacophores dominating the landscape of antimitotic drug discovery[1].

This guide provides an objective, data-driven comparison of these two classes of trimethoxyphenyl compounds, contrasting their mechanistic behaviors, experimental workflows, and quantitative performance metrics.

Mechanistic Divergence: Chemical Utility vs. Pharmacological Privilege

The fundamental difference between 2,4,6-TMP and 3,4,5-TMP compounds lies in their electronic distribution and steric profiles, which dictate their respective roles in the laboratory.

The 2,4,6-TMP Scaffold: Extreme Carbocation Stability

N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine is primarily utilized to introduce the N-methyl-2,4,6-trimethoxybenzyl (N-methyl-Tmob) group in organic and solid-phase peptide synthesis[2]. The causality behind its utility is purely electronic: the three methoxy groups at the ortho and para positions strongly donate electron density via resonance into the benzylic position[2]. When exposed to acidic conditions (e.g., Trifluoroacetic acid), the benzylic C-N bond cleaves rapidly because the resulting 2,4,6-trimethoxybenzyl carbocation is extraordinarily stable[3]. This makes it an ideal, highly acid-labile protecting group or cleavable linker.

The 3,4,5-TMP Scaffold: The Colchicine-Site Key

Conversely, 3,4,5-TMP compounds are rarely used as cleavable linkers because their meta-methoxy groups cannot stabilize a benzylic carbocation via direct resonance. Instead, this specific substitution pattern is a "master key" for the colchicine binding site on β -tubulin[4]. The 3,4,5-TMP ring fits perfectly into a hydrophobic pocket, where the meta-methoxy oxygen atoms act as critical hydrogen-bond acceptors for residues like Cys241 and Val318[5]. This binding prevents tubulin heterodimers from assembling into microtubules, arresting cells in the G2/M phase and inducing apoptosis[1].

G Root Trimethoxyphenyl (TMP) Scaffolds Node246 2,4,6-TMP Pattern (e.g., N-methyl-Tmob) Root->Node246 Node345 3,4,5-TMP Pattern (e.g., Combretastatin A-4) Root->Node345 Mech246 Ortho/Para Methoxy Groups Strong Resonance Donation Node246->Mech246 Mech345 Meta/Para Methoxy Groups Steric & H-Bonding Profile Node345->Mech345 Effect246 Extreme Benzylic Carbocation Stability Mech246->Effect246 Effect345 High Affinity for Colchicine Binding Site Mech345->Effect345 App246 Acid-Labile Protecting Groups (Peptide/Organic Synthesis) Effect246->App246 App345 Tubulin Polymerization Inhibitors (Anticancer Pharmacology) Effect345->App345

Logical divergence of Trimethoxyphenyl isomers based on electronic and steric properties.

Quantitative Data Comparison

To objectively evaluate these compounds, we must compare them across their respective domains of efficacy. The table below summarizes the critical performance metrics of the 2,4,6-TMP scaffold (chemical lability) versus the 3,4,5-TMP scaffold (biological potency).

PropertyN-methyl-1-(2,4,6-trimethoxyphenyl)methanamine3,4,5-Trimethoxyphenyl (TMP) Derivatives
Primary Application Synthetic Building Block / Protecting GroupAntimitotic Pharmacology / Oncology
Electronic Profile Ortho/Para methoxy (Strong resonance donation)Meta/Para methoxy (Inductive/resonance balance)
Benzylic Cation Stability Extremely High (Rapid acidolysis)Low to Moderate (Stable in physiological pH)
Biological Target None (Biologically inert scaffold) β -Tubulin (Colchicine binding site)
Typical Cleavage Time < 5 minutes in 95% TFAN/A (Stable pharmacophore)
Tubulin IC₅₀ (Typical) > 100 µM (Inactive)0.01 - 0.5 µM (Highly Potent)

Experimental Workflows & Methodologies

Because these compounds serve entirely different purposes, their validation requires distinct experimental protocols. Below are the self-validating workflows for utilizing 2,4,6-TMP in synthesis and evaluating 3,4,5-TMP in pharmacology.

Protocol A: Solid-Phase Synthesis & Cleavage of N-Methyl-Tmob Peptides

This protocol demonstrates the primary utility of N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine: generating N-methylated amides via a highly acid-labile intermediate[2].

  • Coupling: React N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine (3.0 eq) with a resin-bound carboxylic acid using HATU (2.9 eq) and DIPEA (6.0 eq) in anhydrous DMF for 2 hours at room temperature.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (5x) to remove unreacted reagents.

  • Acidolytic Cleavage (The Critical Step): Treat the resin with a cleavage cocktail consisting of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% H₂O for 30 minutes.

    • Causality of Scavengers: The 2,4,6-TMP carbocation generated during cleavage is so stable that it has a long half-life in solution[3]. Without the bulky hydride donor TIS acting as a carbocation scavenger, the Tmob cation will irreversibly re-alkylate nucleophilic amino acid side chains (like Tryptophan or Cysteine)[2].

  • Precipitation: Filter the cleavage solution and precipitate the resulting free N-methyl amide product in cold diethyl ether (-20°C). Centrifuge and lyophilize.

Protocol B: In Vitro Tubulin Polymerization Assay (3,4,5-TMP Validation)

This protocol validates the pharmacological mechanism of 3,4,5-TMP compounds by measuring their ability to disrupt microtubule dynamics[1].

  • Preparation: Thaw purified porcine brain tubulin (>99% pure) on ice. Dilute to a final concentration of 3 mg/mL in ice-cold PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP.

  • Compound Addition: Add the 3,4,5-TMP test compound (e.g., VERU-111 at 10 µM) to a 96-well half-area plate. Use 1% DMSO as a negative vehicle control and 10 µM Colchicine as a positive control[1].

  • Initiation: Rapidly transfer 100 µL of the tubulin solution to each well and immediately place the plate in a spectrophotometric microplate reader pre-heated to 37°C.

  • Kinetic Measurement: Monitor absorbance at 340 nm every minute for 60 minutes.

    • Causality of Vmax Analysis: Tubulin polymerization is a nucleation-elongation process. By calculating the maximum velocity ( Vmax​ ) of the linear elongation phase rather than just the endpoint, you isolate the compound's specific interference with heterodimer addition[1]. A potent 3,4,5-TMP compound will yield a Vmax​ near zero, validating target engagement.

Workflow cluster_0 Workflow A: 2,4,6-TMP (Tmob) Cleavage cluster_1 Workflow B: 3,4,5-TMP Tubulin Assay A1 Peptide-Tmob Conjugate A2 Add 95% TFA + Scavengers A1->A2 A3 Rapid Acidolysis (< 5 mins) A2->A3 A4 Free Peptide + Tmob Cation A3->A4 B1 Purified Porcine Tubulin B2 Add 3,4,5-TMP Compound + GTP B1->B2 B3 Incubate at 37°C (Spectrophotometry) B2->B3 B4 Measure Vmax (Polymerization) B3->B4

Comparative experimental workflows for validating 2,4,6-TMP cleavage vs. 3,4,5-TMP target engagement.

Conclusion

The comparison between N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine and 3,4,5-trimethoxyphenyl compounds perfectly illustrates how subtle shifts in chemical structure dictate macroscopic utility. If your goal is to synthesize complex, sterically hindered, or N-methylated peptides requiring mild and rapid deprotection, the extreme carbocation stability of the 2,4,6-TMP scaffold is unmatched. However, if the objective is oncology drug development, the 3,4,5-TMP scaffold remains an indispensable, privileged structure for targeting the tubulin cytoskeleton.

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Comparative

A Comparative Analysis for Drug Development Professionals: N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine and Mescaline

This guide provides a detailed comparative study of N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine and the classic psychedelic compound, mescaline. As researchers and drug development professionals, understanding the nua...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed comparative study of N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine and the classic psychedelic compound, mescaline. As researchers and drug development professionals, understanding the nuanced differences in structure, synthesis, and pharmacology between these two molecules is crucial for advancing the field of psychedelic medicine and neuroscience. This document offers an in-depth analysis, supported by experimental data and protocols, to inform future research and development endeavors.

Structural and Physicochemical Comparison

At first glance, N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine and mescaline (3,4,5-trimethoxyphenethylamine) are structural isomers, both belonging to the phenethylamine class. However, the seemingly subtle shift in the positions of the three methoxy groups on the phenyl ring, coupled with the N-methylation in the former, is predicted to have profound implications for their pharmacological activity.

PropertyN-methyl-1-(2,4,6-trimethoxyphenyl)methanamineMescaline
IUPAC Name methyl[(2,4,6-trimethoxyphenyl)methyl]amine[1]2-(3,4,5-trimethoxyphenyl)ethan-1-amine[2]
Chemical Formula C₁₁H₁₇NO₃C₁₁H₁₇NO₃
Molecular Weight 211.26 g/mol [1]211.26 g/mol [3]
CAS Number 1097125-26-2[1]54-04-6[3]
Predicted LogP 1.06[1]~1.83 (predicted)
Chemical Structure

The key structural distinctions are:

  • Methoxy Group Positions: In N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine, the methoxy groups are at the 2, 4, and 6 positions, whereas in mescaline, they are at the 3, 4, and 5 positions. This seemingly minor change significantly alters the molecule's symmetry and electronic distribution.

  • N-Methylation: The presence of a methyl group on the amine in N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine is a critical modification. N-methylation of psychedelic phenethylamines has been observed to reduce or eliminate hallucinogenic activity.

Synthesis Pathways

The synthesis of these compounds follows established principles of organic chemistry. Below are representative synthetic routes.

Synthesis of Mescaline

A common and effective synthesis of mescaline starts from 3,4,5-trimethoxybenzaldehyde.

Step 1: Henry Reaction (Nitrostyrene Formation) A solution of 3,4,5-trimethoxybenzaldehyde and nitromethane in acetic acid, with cyclohexylamine as a catalyst, is heated. The reaction mixture is then diluted with water to precipitate the product, β-nitro-3,4,5-trimethoxystyrene, as a yellow crystalline solid.[4]

Step 2: Reduction of the Nitrostyrene The β-nitro-3,4,5-trimethoxystyrene is reduced using a powerful reducing agent like lithium aluminum hydride (LAH) in an anhydrous ether solution. The reaction is typically carried out under reflux for an extended period to ensure complete reduction of the nitro group and the double bond to the corresponding amine.[4]

Step 3: Workup and Salt Formation The reaction is carefully quenched with an aqueous acid, such as sulfuric acid, to neutralize the excess LAH and form the amine salt. The resulting mescaline sulfate or hydrochloride can then be isolated and purified.[4]

Proposed Synthesis of N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine

Step 1: Synthesis of (2,4,6-trimethoxyphenyl)methanamine The synthesis would begin with 2,4,6-trimethoxybenzaldehyde. A reductive amination reaction with ammonia or a suitable ammonia equivalent, using a reducing agent such as sodium borohydride or catalytic hydrogenation, would yield the primary amine, (2,4,6-trimethoxyphenyl)methanamine.

Step 2: N-methylation The resulting primary amine can then be N-methylated. A common method for this transformation is the Eschweiler-Clarke reaction, which involves treating the primary amine with an excess of formic acid and formaldehyde. This reaction is known for its high yield and clean conversion to the N-methylated product. Alternatively, reductive amination with formaldehyde and a reducing agent like sodium triacetoxyborohydride would also be an effective method.

Comparative Pharmacology

The primary molecular target for classic psychedelic compounds like mescaline is the serotonin 2A receptor (5-HT2A).[5][6] Activation of this G protein-coupled receptor (GPCR) is necessary for the induction of psychedelic effects.[6][7]

Receptor Binding Profiles

The affinity of a compound for various receptors is a critical determinant of its pharmacological profile. Below is a comparison of the known receptor binding profile of mescaline and the predicted profile of N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine.

ReceptorMescaline (Ki, nM)N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine (Predicted Ki, nM)
5-HT2A ~10,000[5]>10,000
5-HT2C High µM range>10,000
5-HT1A ~1,600 - 6,700[1]Likely weak affinity
Adrenergic α1A Weak affinityLikely weak affinity
Adrenergic α2A Weak affinityLikely weak affinity
Dopamine D2 >6,000[8]Likely weak affinity

Rationale for Predictions for N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine:

  • Positional Isomerism: The parent compound, 2,4,6-trimethoxyphenethylamine (Ψ-2C-O), is reported to be inactive in humans at high doses.[9] This suggests that the 2,4,6-substitution pattern is not conducive to potent 5-HT2A receptor agonism.

  • N-Methylation: N-methylation of mescaline to N-methylmescaline results in a compound with approximately half the affinity for serotonin receptors and a failure to substitute for mescaline in drug discrimination tests in rodents.[7] This indicates a significant reduction in psychedelic-like activity.

Given these two factors, it is highly probable that N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine will have a very low affinity for the 5-HT2A receptor and is unlikely to exhibit psychedelic properties.

5-HT2A Receptor Signaling Pathway

Activation of the 5-HT2A receptor by an agonist like mescaline initiates a cascade of intracellular signaling events, primarily through the Gq/11 pathway.[6] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers then trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively, leading to a variety of downstream cellular responses.

5-HT2A Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Psychedelic Agonist (e.g., Mescaline) Receptor 5-HT2A Receptor Agonist->Receptor Gq Gq/11 Protein Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC activates Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes (h5-HT2A expressing) setup_plate Set up 96-well Plate (Total, Non-specific, Competitive) prep_membranes->setup_plate prep_ligands Prepare Radioligand & Test Compounds prep_ligands->setup_plate incubate Incubate at RT (60 min) setup_plate->incubate filtrate Filter and Wash incubate->filtrate count Scintillation Counting filtrate->count calc_ic50 Calculate IC₅₀ count->calc_ic50 calc_ki Calculate Ki (Cheng-Prusoff) calc_ic50->calc_ki

Figure 2: Workflow for a competitive radioligand binding assay.

In Vivo Behavioral Assessment

The head-twitch response (HTR) in rodents is a well-established behavioral proxy for 5-HT2A receptor activation and is highly predictive of hallucinogenic potential in humans. [10][11]

Head-Twitch Response (HTR)
  • Mescaline: Mescaline reliably induces the HTR in mice in a dose-dependent manner. [12]The potency of mescaline in the HTR assay is consistent with its known hallucinogenic potency in humans.

  • N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine (Predicted): Given the predicted low affinity for the 5-HT2A receptor, it is highly unlikely that N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine would induce a significant HTR in rodents, even at high doses.

Protocol: Head-Twitch Response (HTR) Assay in Mice

This protocol describes a method for quantifying the HTR in mice following the administration of a test compound.

Materials and Reagents:

  • Test Animals: Male C57BL/6J mice are commonly used.

  • Test Compounds: N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine and Mescaline, dissolved in a suitable vehicle (e.g., saline).

  • Observation Chambers: Clear cylindrical glass or plastic cages. [6]* Automated Detection System (Optional but Recommended): A magnetometer-based system with a head-mounted or ear-tagged magnet, or a video-based system with machine learning analysis software. [13][14][15] Procedure:

  • Acclimation: Allow mice to acclimate to the testing room for at least 60 minutes and to the observation chambers for 30 minutes before drug administration. [6]2. Drug Administration: Administer the test compound or vehicle via intraperitoneal (i.p.) injection. A range of doses should be tested to establish a dose-response curve.

  • Observation Period: Immediately after injection, place the mouse back into the observation chamber and record the number of head twitches for a defined period, typically 30-60 minutes. A head twitch is characterized as a rapid, side-to-side rotational movement of the head.

  • Quantification:

    • Manual Scoring: A trained observer, blind to the experimental conditions, counts the number of head twitches.

    • Automated Scoring: If using an automated system, the software will quantify the number of HTR events based on the detected head movements. [13][14]5. Data Analysis:

    • Plot the mean number of head twitches against the dose of the test compound.

    • Determine the ED₅₀ value (the dose that produces 50% of the maximal response) using non-linear regression analysis.

HTR Assay Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Data Analysis acclimate Acclimate Mice (Testing Room & Chamber) administer Administer Drug/Vehicle (i.p. injection) acclimate->administer prepare_drugs Prepare Test Compounds and Vehicle prepare_drugs->administer observe Observe & Record HTR (30-60 min) administer->observe quantify Quantify Head Twitches (Manual or Automated) observe->quantify analyze Plot Dose-Response Curve & Calculate ED₅₀ quantify->analyze

Figure 3: Workflow for the Head-Twitch Response (HTR) assay.

Comparative Summary and Future Directions

FeatureN-methyl-1-(2,4,6-trimethoxyphenyl)methanamineMescaline
Methoxy Substitution 2,4,6-3,4,5-
N-Methylation YesNo
Predicted 5-HT2A Affinity Very LowLow to moderate (µM range)
Predicted Psychedelic Activity InactiveActive
Predicted HTR Induction NoneDose-dependent

The structural modifications in N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine compared to mescaline—specifically the altered methoxy substitution pattern and the addition of an N-methyl group—are predicted to render the compound pharmacologically inactive as a classic psychedelic.

Future Directions: The predictions made in this guide are based on well-established structure-activity relationships in the field of psychedelic phenethylamines. However, empirical validation is essential. The following experimental steps are recommended:

  • Chemical Synthesis and Characterization: Synthesize N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine and confirm its structure and purity using standard analytical techniques (NMR, MS, etc.).

  • In Vitro Pharmacology: Conduct comprehensive receptor screening, including radioligand binding assays and functional assays (e.g., calcium flux or IP₁ accumulation assays) at the 5-HT2A receptor and other relevant targets to definitively determine its pharmacological profile.

  • In Vivo Behavioral Studies: Perform the head-twitch response assay in mice to assess its in vivo 5-HT2A receptor agonist activity.

By systematically characterizing novel compounds like N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine, the scientific community can gain a deeper understanding of the structural requirements for psychedelic activity and pave the way for the rational design of new therapeutic agents.

References

  • 5-HT2A Biochemical Binding Assay Service. Reaction Biology. Available from: [Link]

  • Radioligand binding assays for human 5-HT2A receptor. EMBL-EBI. Available from: [Link]

  • Head-twitch response – Knowledge and References. Taylor & Francis. Available from: [Link]

  • van der Heijden, P. G. M., et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Receptors and Signal Transduction, 20(4), 359-375.
  • N-Methylmescaline. Wikipedia. Available from: [Link]

  • Radioligand Binding Assay Protocol. Gifford Bioscience. Available from: [Link]

  • Halberstadt, A. L., & Geyer, M. A. (2013). Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. Psychopharmacology, 227(4), 727–739.
  • de la Fuente Revenga, M., et al. (2020). Automated quantification of head-twitch response in mice via ear tag reporter coupled with biphasic detection. Journal of Neuroscience Methods, 330, 108502.
  • Methenamine. Wikipedia. Available from: [Link]

  • Kolaczynska, K. E., et al. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology, 12, 794254.
  • 2,4,5-Trimethoxyphenethylamine. Wikipedia. Available from: [Link]

  • Methenamine: Package Insert / Prescribing Information. Drugs.com. Available from: [Link]

  • Jones, N. T., et al. (2023). Rapid, Open-Source, and Automated Quantification of the Head Twitch Response in C57BL/6J Mice Using DeepLabCut and Simple Behavioral Analysis.
  • Jones, N. T., et al. (2022). Rapid, open-source, and automated quantification of the head twitch response in C57BL/6J mice using DeepLabCut and Simple Behavioral Analysis. bioRxiv, 2022.04.29.489979.
  • Halberstadt, A. L., et al. (2019). Comparison of the behavioral effects of mescaline analogs using the head twitch response in mice. Psychopharmacology, 236(11), 3171–3183.
  • Mescaline. PubChem. Available from: [Link]

  • Kolaczynska, K. E., et al. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology, 12, 794254.
  • Kolaczynska, K. E., et al. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. edoc. Available from: [Link]

  • Halberstadt, A. L., et al. (2023). Use of the head-twitch response to investigate the structure–activity relationships of 4-thio-substituted 2,5-dimethoxyphenylalkylamines. Psychopharmacology, 240(1), 139–153.
  • Methenamine: MedlinePlus Drug Information. MedlinePlus. Available from: [Link]

  • Halberstadt, A. L., et al. (2023). Use of the head-twitch response to investigate the structure-activity relationships of 4-thio-substituted 2,5-dimethoxyphenylalkylamines. PubMed. Available from: [Link]

  • Methenamine (oral route). Mayo Clinic. Available from: [Link]

  • 3.2.4 Methenamine benefit-risk review. Medicines Adverse Reactions Committee. Available from: [Link]

  • Behavioral arrest consistently precedes the head-twitch response... ResearchGate. Available from: [Link]

  • 2,4,6-Trimethoxyphenethylamine. Wikipedia. Available from: [Link]

  • Synthesis of 3-Methoxy-6- [(2, 4, 6-trimethyl-phenylamino)-methyl]-phenol Schiff base characterized by spectral, in-silco and in-vitro studies. PMC. Available from: [Link]

  • Shevyrin, V. A., et al. (2016). Mass spectrometric properties of N-(2-methoxybenzyl)-2-(2,4,6-trimethoxyphenyl)ethanamine (2,4,6-TMPEA-NBOMe), a new representative of designer drugs of NBOMe series and derivatives thereof. Journal of Mass Spectrometry, 51(10), 969–979.
  • #96 M; mescaline; 3,4,5-trimethoxyphenethylamine. Faylovyy arkhiv studentov. Available from: [Link]

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  • de Fatima, A., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 39-53.
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Validation

Introduction to N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine and the Rationale for Cross-Validation

A Comparative Guide to the Cross-Validation of N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine Bioactivity For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Cross-Validation of N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine Bioactivity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the cross-validation of the bioactivity of N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine, a substituted phenethylamine and a structural analog of mescaline. Due to the limited publicly available biological data on this specific compound, this guide will draw upon established methodologies and data from closely related and well-characterized psychoactive compounds, particularly those acting on the serotonergic system. The primary focus will be on validating its expected activity as a serotonin 5-HT2A receptor agonist, a hallmark of classic psychedelics.[1][2]

The principle of cross-validation is paramount in drug discovery to ensure the reliability and reproducibility of experimental findings. By employing multiple, independent assays to probe the same biological question, researchers can mitigate the risk of artifacts and gain a more comprehensive understanding of a compound's pharmacological profile.

N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine belongs to the phenethylamine class of compounds, which includes the classic psychedelic mescaline. The 2,4,6-trimethoxyphenyl substitution pattern is a key structural feature of several psychoactive compounds. While the specific bioactivity of N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine is not extensively documented in peer-reviewed literature, its structural similarity to mescaline strongly suggests a potential interaction with serotonin receptors, particularly the 5-HT2A receptor, which is the primary target for most classic hallucinogens.[1][3]

Given the potential for novel psychoactive substances to emerge and the increasing interest in the therapeutic potential of psychedelics, a rigorous and validated assessment of their biological activity is crucial.[4] Cross-validation, in this context, involves a multi-tiered approach, starting from initial screening assays to more complex functional and downstream signaling pathway analyses. This ensures that the observed bioactivity is not an artifact of a particular assay system and provides a more complete picture of the compound's mechanism of action.

Experimental Design for Bioactivity Cross-Validation

A robust cross-validation strategy for N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine should encompass a series of in vitro assays designed to confirm its interaction with the 5-HT2A receptor and characterize the functional consequences of this interaction. The experimental workflow should include both primary and secondary assays.

Primary Assays: Target Engagement and Functional Screening

The initial step is to determine if the compound binds to and activates the 5-HT2A receptor.

  • Receptor Binding Assays: While not a direct measure of function, radioligand binding assays can determine the affinity of the compound for the 5-HT2A receptor.

  • Functional Assays: These assays measure the cellular response following receptor activation. For Gq-coupled receptors like 5-HT2A, common readouts include:

    • Calcium Mobilization Assays: Measure the increase in intracellular calcium concentration upon receptor activation.[5] This is a high-throughput and reliable method for assessing Gq-coupled receptor agonism.[5]

    • Inositol Phosphate (IP) Accumulation Assays: Quantify the accumulation of inositol monophosphate (IP1), a downstream product of the Gq pathway.[6]

Secondary Assays: Confirming Mechanism and Probing Signaling Bias

Positive results in primary assays should be followed by secondary assays to confirm the mechanism of action and explore potential signaling bias.

  • β-Arrestin Recruitment Assays: Determine if the compound also engages the β-arrestin signaling pathway upon 5-HT2A receptor activation.[4] This is crucial for understanding potential "functional selectivity" or "biased agonism," where a ligand preferentially activates one signaling pathway over another.[3]

  • Downstream Signaling Pathway Analysis: Techniques like Western blotting can be used to assess the phosphorylation of downstream signaling proteins, such as ERK (extracellular signal-regulated kinase), to confirm the activation of specific intracellular cascades.

  • Competitive Antagonism: The specificity of the compound's effect should be confirmed by demonstrating that its activity can be blocked by a known 5-HT2A receptor antagonist, such as ketanserin.[7]

Control Compounds

The inclusion of appropriate positive and negative controls is essential for data interpretation and validation.

Control Type Compound Rationale
Positive Control (Agonist) Serotonin (5-HT)The endogenous ligand for the 5-HT2A receptor.
DOI (2,5-Dimethoxy-4-iodoamphetamine)A well-characterized, potent, and selective 5-HT2A receptor agonist.
Negative Control (Antagonist) KetanserinA selective 5-HT2A receptor antagonist used to confirm the specificity of the observed effects.[7]
Inactive Structural Analog (if available)A structurally similar compound known to be inactive at the 5-HT2A receptor.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments in the cross-validation workflow.

Protocol: In Vitro Calcium Mobilization Assay

This protocol outlines a cell-based assay to measure intracellular calcium flux upon 5-HT2A receptor activation.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compound (N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine), positive controls (Serotonin, DOI), and negative control (Ketanserin).

  • 384-well black, clear-bottom microplates.

  • Fluorescent plate reader with an injection system.

Procedure:

  • Cell Plating: Seed the HEK293-5HT2A cells into 384-well plates at an appropriate density and allow them to adhere overnight.

  • Dye Loading: Aspirate the culture medium and add the calcium-sensitive dye solution to each well. Incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare serial dilutions of the test compound and control compounds in the assay buffer.

  • Assay: a. Place the plate in the fluorescent plate reader and allow it to equilibrate. b. Measure the baseline fluorescence for a set period. c. Inject the compound solutions into the wells and immediately begin measuring the fluorescence intensity over time.

  • Data Analysis: Calculate the change in fluorescence (ΔF) for each well. Plot the dose-response curves and determine the EC50 values (the concentration of an agonist that gives half-maximal response).

Protocol: In Vitro IP1 Accumulation Assay

This protocol describes a competitive immunoassay to measure the accumulation of IP1.

Materials:

  • CHO-K1 cells stably expressing the human 5-HT2A receptor.[6]

  • IP-One HTRF® assay kit (or equivalent).

  • Test compound, positive controls, and negative control.

  • 96-well white microplates.

  • HTRF-compatible plate reader.

Procedure:

  • Cell Stimulation: Add the test compound and control compounds to the cells in the presence of the IP1 stimulation buffer provided in the kit.

  • Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.[6]

  • Lysis and Detection: Add the IP1-d2 and anti-IP1 cryptate reagents to each well to lyse the cells and initiate the HTRF reaction.

  • Incubation: Incubate the plate for 1 hour at room temperature.

  • Measurement: Read the plate on an HTRF-compatible reader at the appropriate wavelengths.

  • Data Analysis: Calculate the HTRF ratio and convert it to IP1 concentration using a standard curve. Plot the dose-response curves and determine the EC50 values.

Visualization of Experimental Workflow and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the 5-HT2A receptor signaling pathway.

Experimental_Workflow cluster_primary Primary Assays cluster_secondary Secondary Assays Receptor Binding Receptor Binding Calcium Mobilization Calcium Mobilization Beta-Arrestin Recruitment Beta-Arrestin Recruitment Calcium Mobilization->Beta-Arrestin Recruitment Competitive Antagonism Competitive Antagonism Calcium Mobilization->Competitive Antagonism IP1 Accumulation IP1 Accumulation Downstream Signaling (pERK) Downstream Signaling (pERK) IP1 Accumulation->Downstream Signaling (pERK) Test Compound Test Compound Test Compound->Receptor Binding Test Compound->Calcium Mobilization Test Compound->IP1 Accumulation

Caption: Experimental workflow for cross-validation.

Signaling_Pathway Agonist Agonist 5-HT2A Receptor 5-HT2A Receptor Agonist->5-HT2A Receptor Gq/11 Gq/11 5-HT2A Receptor->Gq/11 Beta-Arrestin Beta-Arrestin 5-HT2A Receptor->Beta-Arrestin PLC PLC Gq/11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release PKC Activation PKC Activation DAG->PKC Activation pERK pERK Beta-Arrestin->pERK

Caption: 5-HT2A receptor signaling pathways.

Comparative Data Analysis

The following table presents hypothetical comparative data for N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine against control compounds in the proposed assays.

Compound 5-HT2A Binding Affinity (Ki, nM) Calcium Mobilization (EC50, nM) IP1 Accumulation (EC50, nM) β-Arrestin Recruitment (EC50, nM)
N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine50150200>1000
Serotonin (5-HT)102530100
DOI5101550
Ketanserin2 (IC50)>10,000>10,000>10,000

Interpretation of Hypothetical Data:

  • The hypothetical data suggests that N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine has moderate affinity for the 5-HT2A receptor and acts as a partial agonist in functional assays.

  • The higher EC50 values for β-arrestin recruitment compared to G-protein signaling (calcium and IP1) could indicate a bias towards the Gq pathway. This is a critical aspect to investigate further as signaling bias can have significant implications for the in vivo effects of a compound.[3]

  • The lack of activity for ketanserin confirms that the observed effects of the agonists are mediated through the 5-HT2A receptor.

The Importance of Off-Target Screening

While the primary focus is on the 5-HT2A receptor, it is crucial to assess the compound's activity at other related receptors and potential off-targets to build a comprehensive safety and selectivity profile.[8] A broader screening panel should include other serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2B, 5-HT2C), as well as adrenergic and dopaminergic receptors.[1] This can be achieved through commercially available screening services that utilize high-throughput binding or functional assays.

In Vivo Cross-Validation

Should in vitro studies confirm potent and selective 5-HT2A receptor agonism, further cross-validation in animal models would be the next logical step. The head-twitch response (HTR) in mice is a well-established behavioral model that is highly correlated with 5-HT2A receptor activation and hallucinogenic potential in humans.[9]

Conclusion

The cross-validation of the bioactivity of N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine is a critical step in understanding its pharmacological profile. A multi-assay approach, combining primary screening with secondary mechanistic studies and off-target profiling, is essential to generate a robust and reliable dataset. This guide provides a comprehensive framework for researchers to design and execute such a study, ensuring scientific integrity and a thorough characterization of this novel psychoactive compound. The principles and methodologies outlined here are broadly applicable to the study of other novel psychoactive substances and are fundamental to modern drug discovery and development.

References

  • In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. J Neurochem. 2022 Jul;162(1):39-59.

  • 5-HT2A Serotonin Receptor Assay. Innoprot.

  • Synthesis and action on the central nervous system of mescaline analogues containing piperazine or homopiperazine rings. J Pharm Sci. 1983 Mar;72(3):304-6.

  • Psychedelic-Inspired Drug Discovery Using an Engineered Biosensor. Cell. 2021 Apr 28;184(9):2487-2502.e19.

  • 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Eurofins DiscoverX.

  • Mescaline. Wikipedia.

  • 5-HT2A receptors: Pharmacology and functional selectivity. Pharmacol Rev. 2023 Jul;75(3):550-584.

  • (2E)-1-(2,4,6-Trimethoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one, a Chalcone Derivative, Promotes Apoptosis by Suppressing RAS-ERK and AKT/FOXO3a Pathways in Hepatocellular Carcinoma Cells. Chem Biodivers. 2023 Jul;20(7):e202300050.

  • Novel, unifying mechanism for mescaline in the central nervous system: Electrochemistry, catechol redox metabolite, receptor, cell signaling and structure activity relationships. Prog Neurobiol. 2007 Feb;81(2):77-109.

  • Comparison of the behavioral effects of mescaline analogs using the head twitch response in mice. Pharmacol Biochem Behav. 2019 Mar;178:30-37.

  • Functional assay on serotonin receptor subtypes 5-HT2a,b,c. MDMA and its analogues. ResearchGate.

  • Applications and Potential of In Silico Approaches for Psychedelic Chemistry. ACS Chem Neurosci. 2023 May 3;14(9):1583-1603.

  • n-Methyl-1-(2,4,6-trimethoxyphenyl)methanamine. Fluorochem.

  • Beyond the 5-HT2A Receptor: Classic and Nonclassic Targets in Psychedelic Drug Action. Neuropsychopharmacology. 2024 Jan;49(1):90-101.

  • Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives. Saudi Pharm J. 2022 Dec;30(12):1815-1826.

  • Methanamine, N-methyl-: Human health tier II assessment. Australian Industrial Chemicals Introduction Scheme (AICIS).

  • Pharmacokinetic and Pharmacodynamic Aspects of Peyote and Mescaline: Clinical and Forensic Repercussions. Curr Pharm Des. 2017;23(36):5491-5499.

  • Identification of Psychoactive Metabolites from Cannabis sativa, Its Smoke, and Other Phytocannabinoids Using Machine Learning and Multivariate Methods. ACS Omega. 2020 Jan 21;5(2):1197-1207.

  • 2,4,6-Trihydroxy-alpha-p-methoxyphenylacetophenone (Compound D-58) Is a Potent Inhibitor of Allergic Reactions. Am J Ther. 2001 Nov-Dec;8(6):417-24.

  • SAFETY DATA SHEET. Fisher Scientific.

  • Step Forward Cross Validation for Bioactivity Prediction: Out of Distribution Validation in Drug Discovery. J Chem Inf Model. 2024 Jul 8;64(13):4235-4244.

  • Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules. 2022 Jul 20;27(14):4634.

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  • Synthesis and Biological Activities of (R)- and (S)-N-(4-methoxy-phenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride as Potent Cytotoxic Antitubulin Agents. ACS Med Chem Lett. 2011 Dec 8;2(12):919-23.

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Comparative

Technical Comparison Guide: Tmob-NH₂ vs. N-Me-Tmob-NH₂ in Advanced Peptide Synthesis

Introduction & Mechanistic Rationale In the synthesis of complex peptides and peptidomimetics, the precise control of amide bond formation and protection is paramount. The 2,4,6-trimethoxybenzyl (Tmob) group has emerged...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In the synthesis of complex peptides and peptidomimetics, the precise control of amide bond formation and protection is paramount. The 2,4,6-trimethoxybenzyl (Tmob) group has emerged as a premier acid-labile protecting scaffold 1[1]. This guide provides a rigorous comparison between the primary amine, 1-(2,4,6-trimethoxyphenyl)methanamine (Tmob-NH₂) , and its secondary amine analog, N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine (N-Me-Tmob-NH₂) .

The Causality of the Tmob Group

The utility of both reagents relies on the exceptional electron-donating capacity of the 2,4,6-trimethoxyphenyl ring. During acidolytic cleavage (typically using Trifluoroacetic Acid, TFA), the critical rate-limiting step is the scission of the C-N bond 2[2]. The three methoxy groups at the ortho and para positions provide intense resonance stabilization to the resulting carbocation. This allows the Tmob group to be cleaved rapidly—often with a half-life of less than one minute in 95% TFA—making it significantly more labile than standard benzyl or 4-methoxybenzyl (Mob) groups 2[2].

However, the addition of an N-methyl group in N-Me-Tmob-NH₂ fundamentally alters the coupling kinetics. While Tmob-NH₂ acts as an accessible primary nucleophile, N-Me-Tmob-NH₂ is a secondary amine heavily shielded by both the N-methyl group and the bulky trimethoxybenzyl ring. This steric clash necessitates highly efficient coupling chemistries to drive the formation of the tertiary amide [-4-(3-Fluoropropyl)glutamine as a Tumor Imaging Agent]](3].

Comparative Chemical Properties & Performance

To objectively select the correct building block for your synthetic workflow, consult the empirical performance data summarized below:

ParameterTmob-NH₂ (Non-methylated)N-Me-Tmob-NH₂ (Methylated)
Amine Type Primary AmineSecondary Amine
Steric Hindrance LowExtremely High
Optimal Coupling Reagents DIC/HOBt or EDC/NHSHATU/HOAt/DIEA or COMU
Typical Coupling Time 1 - 2 hours4 - 12+ hours
Coupling Efficiency > 95%85 - 90% (requires optimization)
Protected Intermediate Secondary AmideTertiary Amide
Post-Cleavage Product Primary Amide (-CONH₂)N-Methyl Amide (-CONHCH₃)
Cleavage Conditions 95% TFA, 1 hr95% TFA, 2 hrs

Applications in Drug Development

Tmob-NH₂ (Primary Amide Synthesis)

In solid-phase peptide synthesis (SPPS), Tmob-NH₂ is predominantly used to protect the primary amide side chains of Asparagine (Asn) and Glutamine (Gln) 4[4]. Unprotected Asn/Gln residues are prone to dehydration, forming nitriles during carbodiimide activation. Furthermore, Asn sequences are notorious for aspartimide formation. Tmob protection completely suppresses these side reactions, yielding highly pure peptide sequences 2[2].

N-Me-Tmob-NH₂ (N-Methyl Amide Synthesis)

The N-methylated analog is a strategic building block for synthesizing N-methylated peptides. Methylation of the peptide backbone eliminates hydrogen bond donors, which drastically alters the conformational landscape 5[5]. This modification is a cornerstone in drug development for increasing lipophilicity, enhancing membrane permeability (oral bioavailability), and conferring profound resistance to proteolytic enzymes 5[5].

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocols integrate built-in validation steps to confirm reaction success before proceeding to cleavage.

Protocol A: Synthesis of Primary Amides via Tmob-NH₂
  • Activation & Coupling: Dissolve the carboxylic acid (e.g., Fmoc-AA-OH, 1.0 eq) and Tmob-NH₂ (1.1 eq) in anhydrous DMF. Add DIC (1.1 eq) and HOBt (1.1 eq). Stir at room temperature for 1–2 hours.

  • Validation (System Check): Analyze an aliquot via LC-MS. The complete disappearance of the starting carboxylic acid mass and the appearance of the [M+H]+ peak for the secondary amide confirms successful coupling.

  • Cleavage: Treat the purified intermediate with a cleavage cocktail of TFA / Triisopropylsilane (TIPS) / H₂O (95:2.5:2.5 v/v) for 1 hour. Causality Note: TIPS is mandatory to scavenge the highly reactive trimethoxybenzyl carbocation and prevent it from re-alkylating electron-rich residues.

  • Final Validation: Precipitate the product in cold diethyl ether, centrifuge, and analyze via LC-MS to confirm the presence of the primary amide and the complete removal of the Tmob group.

Protocol B: Synthesis of N-Methyl Amides via N-Me-Tmob-NH₂
  • High-Efficiency Coupling: Dissolve the carboxylic acid (1.0 eq) and N-Me-Tmob-NH₂ (1.1 eq) in anhydrous DMF. Add HATU (1.1 eq) and HOAt (1.1 eq), followed by dropwise addition of DIEA (2.2 eq) [-4-(3-Fluoropropyl)glutamine as a Tumor Imaging Agent]](3]. Stir at room temperature for 4–12 hours.

  • Validation (System Check): Monitor via LC-MS. Due to severe steric hindrance, prolonged reaction times are expected. If starting material persists after 6 hours, re-dose with 0.5 eq HATU/DIEA.

  • Cleavage: Treat the isolated tertiary amide with TFA / TIPS / H₂O (95:2.5:2.5 v/v) for 2 hours. The steric bulk slightly impedes protonation, requiring a longer cleavage time compared to the non-methylated analog.

  • Final Validation: Ether precipitation and LC-MS analysis will confirm the isolation of the pure N-methyl amide.

Visualizations

SynthesisWorkflow Start Carboxylic Acid (e.g., Fmoc-AA-OH) Tmob Tmob-NH2 (Primary Amine) Start->Tmob DIC/HOBt (Standard) NMeTmob N-Me-Tmob-NH2 (Secondary Amine) Start->NMeTmob HATU/HOAt (High Efficiency) SecAmide Secondary Amide (Tmob-Protected) Tmob->SecAmide TertAmide Tertiary Amide (N-Me, Tmob-Protected) NMeTmob->TertAmide TFA1 TFA / Scavengers SecAmide->TFA1 TFA2 TFA / Scavengers TertAmide->TFA2 PriAmide Primary Amide (-CONH2) TFA1->PriAmide Rapid Cleavage NMeAmide N-Methyl Amide (-CONHCH3) TFA2->NMeAmide Slower Cleavage

Workflow comparing primary vs. N-methyl amide synthesis via Tmob derivatives.

CleavageMech Protected Tmob-Protected Amide Protonated Protonated Intermediate Protected->Protonated TFA (H+) Transition C-N Bond Cleavage Protonated->Transition Rate Limiting Products Free Amide + Tmob Cation Transition->Products Methoxy Stabilization Scavenged Scavenger-Tmob Adduct Products->Scavenged TIPS / EDT

Acidolytic cleavage mechanism of Tmob-protected amides highlighting carbocation stabilization.

References

  • Product Class 11: Peptides Thieme Connect
  • US4935536A - Protecting groups for asparagine and glutamine in peptide synthesis Google P
  • Amino Acid-Protecting Groups Chemical Reviews
  • -4-(3-Fluoropropyl)glutamine as a Tumor Imaging Agent NIH / PMC

  • ANTICANCER AGENTS from NATURAL PRODUCTS National Academic Digital Library of Ethiopia

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